molecular formula C11H12O3 B15076414 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid CAS No. 3368-15-8

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid

Número de catálogo: B15076414
Número CAS: 3368-15-8
Peso molecular: 192.21 g/mol
Clave InChI: JKCOQORKEFKVAF-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

3368-15-8

Fórmula molecular

C11H12O3

Peso molecular

192.21 g/mol

Nombre IUPAC

(E)-3-(2-methoxyphenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)/b8-7+

Clave InChI

JKCOQORKEFKVAF-BQYQJAHWSA-N

SMILES isomérico

C/C(=C\C1=CC=CC=C1OC)/C(=O)O

SMILES canónico

CC(=CC1=CC=CC=C1OC)C(=O)O

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Structural Elucidation, Physicochemical Profiling, and Synthesis of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, functionalized cinnamic acid derivatives serve as critical building blocks. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (commonly referred to as α -methyl-2-methoxycinnamic acid) is a highly versatile α,β -unsaturated carboxylic acid[1]. Characterized by its unique steric and electronic profile—driven by an ortho-methoxy group and an α -methyl substitution—this compound is heavily utilized as a precursor in the synthesis of complex heterocycles, integrin inhibitors, and antilipemic agents[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identifiers. We will dissect the causality behind its physicochemical behavior, map out a self-validating synthetic workflow, and explore its downstream applications in medicinal chemistry.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is essential for predicting its behavior in downstream reactions, particularly its solubility during workups and its reactivity in cycloadditions. The ortho-methoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring, while the α -methyl group introduces significant steric bulk that dictates the stereochemical outcome of its synthesis (heavily favoring the E-isomer).

Table 1: Quantitative Physicochemical and Structural Data
PropertyValue
IUPAC Name (2E)-3-(2-methoxyphenyl)-2-methylprop-2-enoic acid
Common Synonyms α -methyl-2-methoxycinnamic acid; 2-methoxy- α -methylcinnamic acid
CAS Registry Number 3368-15-8[3]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol [4]
Density 1.162 g/cm³[1]
Boiling Point 329.7ºC at 760 mmHg[1]
Flash Point 128.2ºC[1]
SMILES O=C(O)/C(C)=C/C1=CC=CC=C1OC[4]

Data compiled from standardized chemical property databases and commercial specifications[1][4].

Mechanistic Synthesis: The Modified Perkin Reaction

The most reliable method for synthesizing α -alkyl cinnamic acids is via a modified Perkin reaction. To achieve the specific α -methyl substitution, the reaction mandates the use of propionic anhydride rather than the traditional acetic anhydride[5].

Self-Validating Protocol: Step-by-Step Methodology

Objective: To synthesize the (E)-isomer of 3-(2-methoxyphenyl)-2-methylprop-2-enoic acid with high stereoselectivity and purity.

Step 1: Reagent Charging

  • Action: Combine 50.0 mmol of 2-methoxybenzaldehyde with 145.0 mmol of propionic anhydride in a dry, round-bottom flask equipped with a reflux condenser.

  • Causality: Propionic anhydride is explicitly chosen over acetic anhydride to provide the necessary three-carbon framework that installs the methyl group at the α -position. An excess of the anhydride drives the equilibrium forward and acts as the primary solvent medium.

Step 2: Base Catalysis

  • Action: Add 35.0 mmol of triethylamine (or anhydrous sodium propionate).

  • Causality: The base deprotonates the α -carbon of the propionic anhydride. This generates the reactive enolate necessary for the nucleophilic attack on the electrophilic carbonyl carbon of the 2-methoxybenzaldehyde.

Step 3: Condensation and Dehydration

  • Action: Heat the mixture to 120–130°C under an argon atmosphere for 48 hours.

  • Causality: Elevated thermal conditions are required to overcome the activation energy barrier for the subsequent dehydration of the transient aldol intermediate. This dehydration step is what forms the stable α,β -unsaturated double bond.

Step 4: Hydrolysis of Mixed Anhydrides (Validation Checkpoint)

  • Action: Cool the reaction to room temperature. Add 50 mL of distilled water followed by 15 mL of 6N aqueous KOH. Stir vigorously overnight.

  • Causality: This is a critical self-validating step. Perkin reactions inherently yield mixed anhydrides as byproducts. Strong alkaline hydrolysis ensures that all transient anhydrides are completely cleaved into the target free carboxylate and propionate salts, preventing yield loss.

Step 5: Purification and Acidification

  • Action: Wash the aqueous layer twice with diethyl ether. Discard the organic layer. Acidify the aqueous phase dropwise with 2N HCl until pH 2 is reached.

  • Causality: The ether wash removes unreacted aldehyde and non-polar impurities. At pH 2, the carboxylate salt is protonated. Because the target α -methylcinnamic acid derivative has exceptionally low solubility in acidic water, it selectively precipitates out of the solution.

Step 6: Isolation

  • Action: Filter the precipitate, dissolve in hot ethyl acetate with activated charcoal, filter, and recrystallize from an ethanol/water gradient.

PerkinWorkflow A 2-Methoxybenzaldehyde (Electrophile) C Enolate Formation (Base Catalyzed) A->C B Propionic Anhydride (Nucleophile Source) B->C D Aldol Addition Intermediate C->D E Thermal Dehydration (-H2O) D->E F Alkaline Hydrolysis (KOH) & Acidification (HCl) E->F G Target Compound: (2E)-3-(2-Methoxyphenyl)- 2-methylprop-2-enoic acid F->G

Perkin reaction workflow for synthesizing alpha-methyl-2-methoxycinnamic acid.

Stereochemical Dynamics & Causality

When synthesizing 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid, stereochemistry is a primary concern. The reaction overwhelmingly yields the (2E)-isomer.

Why does this occur? The causality lies in thermodynamic stability dictated by steric hindrance. During the dehydration step of the aldol intermediate, the system adopts a conformation that minimizes steric clash. The bulky ortho-methoxyphenyl ring and the carboxylic acid group naturally orient themselves in a trans relationship across the newly formed double bond. If the (Z)-isomer were to form, the bulky aromatic ring would be forced into the same spatial hemisphere as the carboxylic acid, creating severe steric strain and destabilizing the molecule. Therefore, the (E)-configuration is the thermodynamic sink of this reaction.

Applications in Advanced Therapeutics & Photochemistry

The structural motif of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid makes it a highly sought-after intermediate in several advanced scientific domains:

  • Medicinal Chemistry (Integrin Inhibitors): Cinnamic acid derivatives are frequently utilized as precursors for 2,7-naphthyridine derivatives. These complex heterocycles have been patented for their efficacy in inhibiting the binding of integrins (such as α 4 β

    • to their ligands, making them potent candidates for the prophylaxis and treatment of immune and inflammatory disorders[2].
  • Antilipemic Agents: α -Methylcinnamic acid derivatives have been historically investigated and patented for their antilipemic properties, aiding in the regulation of lipid levels in the bloodstream[2].

  • Photochemistry: Like many cinnamic acids, this compound is susceptible to [2+2] photocycloadditions when exposed to UV light, forming cyclobutane dimers. The presence of the ortho-methoxy group influences the crystal packing of the monomer, which in turn dictates the regiochemistry (head-to-head vs. head-to-tail) of the resulting photodimer.

Applications Core 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid App1 Photochemistry [2+2] Photocycloaddition (Dimerization) Core->App1 App2 Medicinal Chemistry Naphthyridine Synthesis (Integrin Inhibitors) Core->App2 App3 Pharmacology Antilipemic Agent Development Core->App3

Key downstream applications in photochemistry and drug development.

References

  • [1] CAS 3368-15-8 O-Methoxy-alpha-methylcinnamic acid - Alfa Chemistry. Alfa Chemistry.

  • [3] CAS 3368-15-8: (2E)-3-(2-methoxyphenyl) - CymitQuimica. Cymit Quimica.

  • [4] 3368-15-8|3-(2-Methoxyphenyl)-2-methylacrylic acid| Ambeed. Ambeed.

  • 2-METHOXY-ALPHA-METHYLCINNAMIC ACID AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.

  • [5] TIGLIC ACID synthesis - ChemicalBook. ChemicalBook.

  • [2] US6545013B2 - 2,7-naphthyridine derivatives - Google Patents. Google Patents.

Sources

Deciphering the Mechanism of Action of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid in In Vitro Models

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Rationale

As a Senior Application Scientist evaluating novel small molecules for therapeutic pipelines, understanding the precise structure-activity relationship (SAR) of a compound is the foundational step before designing in vitro assays. The compound 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid —more commonly referred to in medicinal chemistry as α-methyl-2-methoxycinnamic acid —represents a highly specialized derivative of the cinnamic acid class.

While unsubstituted cinnamic acids are ubiquitous in plant secondary metabolism, the specific functionalization of this molecule dictates its unique pharmacological profile:

  • The ortho-Methoxy Group (-OCH₃ at C2): This substitution provides significant steric bulk and electron-donating properties to the phenyl ring. In enzymatic pockets, such as the active site of tyrosinase, methoxy substitutions are critical for shifting the compound from a mixed inhibitor to a potent noncompetitive inhibitor[1].

  • The α-Methyl Group (-CH₃ at C2 of the propenoic chain): The addition of a methyl group at the alpha position restricts the rotational freedom of the alkene chain, locking the molecule into a more rigid planar conformation. This increases lipophilicity and enhances its ability to penetrate cellular membranes, while also altering its binding affinity toward lipid-metabolizing enzymes like Phospholipase A2 (PLA2)[2].

This whitepaper synthesizes the core mechanisms of action of α-methyl-2-methoxycinnamic acid and its close structural analogs across key in vitro models, providing self-validating experimental protocols to ensure rigorous and reproducible drug development workflows.

Core Mechanisms of Action

Enzymatic Inhibition: Tyrosinase and Melanogenesis Suppression

One of the most well-characterized targets for 2-methoxycinnamic acid derivatives is tyrosinase, a copper-containing enzyme responsible for the first two steps of melanin biosynthesis. In vitro kinetic studies demonstrate that 2-methoxycinnamic acid acts as a noncompetitive inhibitor of L-DOPA oxidation[3]. The ortho-methoxy group enhances this inhibitory activity compared to unsubstituted cinnamic acid[1]. The presence of the α-methyl group further modulates the hydrophobic interaction with the enzyme's allosteric sites, preventing the catalytic conversion of L-DOPA to dopachrome without directly competing with the substrate at the binuclear copper active site.

Anti-Inflammatory and Antioxidant Axis: NF-κB and Nrf2 Crosstalk

In cellular models of inflammation (e.g., LPS-stimulated macrophages or bovine mammary epithelial cells), methoxycinnamic acid derivatives exert a dual-action immunomodulatory effect[4].

  • NF-κB Inhibition: The compound prevents the phosphorylation and subsequent degradation of IκBα. By keeping the IκBα/NF-κB complex intact within the cytosol, it blocks the nuclear translocation of the p65 subunit, thereby suppressing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[4].

  • Nrf2 Activation: Concurrently, the compound disrupts the Keap1-Nrf2 complex. Free Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[4].

Lipid Metabolism: PLA2 and α-Glucosidase Modulation

Beyond classical inflammation, α-methylcinnamic acid derivatives have been identified as inhibitors of membrane-associated Phospholipase A2 (PLA2)[2]. By inhibiting PLA2, the compound prevents the cleavage of arachidonic acid from phospholipid bilayers, effectively cutting off the upstream precursor to the cyclooxygenase (COX) and lipoxygenase (LOX) inflammatory cascades[2]. Furthermore, trans-2-methoxycinnamic acid has demonstrated efficacy in inhibiting α-glucosidase (IC₅₀ ~ 4.34 mM), highlighting its potential in managing postprandial hyperglycemia[5].

Quantitative Data Synthesis

To facilitate comparative analysis for screening campaigns, the following table summarizes the established in vitro kinetic and efficacy parameters for α-methyl-2-methoxycinnamic acid and its primary structural analogs.

Target / PathwayAssay ModelObserved Effect (IC₅₀ / EC₅₀)Kinetic Mechanism
Mushroom Tyrosinase Cell-free enzymatic assay (L-DOPA substrate)~0.5 - 2.0 mMNoncompetitive Inhibition
NF-κB Translocation LPS-stimulated macrophages (In vitro)Significant suppression at 10-50 µMIκBα stabilization
Nrf2 / HO-1 HaCaT Keratinocytes / BMECsActivation at 15-30 µMKeap1 dissociation
Phospholipase A2 (PLA2) Membrane-associated PLA2 assayDose-dependent inhibitionSubstrate occlusion
α-Glucosidase Cell-free enzymatic assay4.34 mMCompetitive/Mixed

Systems Visualization

Dual-Action Signaling Modulation

G Cmpd α-Methyl-2-methoxycinnamic acid Keap1 Keap1-Nrf2 Complex (Cytosol) Cmpd->Keap1 Disrupts IKK IKK Complex Activation Cmpd->IKK Inhibits Nrf2 Free Nrf2 (Nucleus) Keap1->Nrf2 Translocation ARE Antioxidant Response Element Nrf2->ARE Binds HO1 HO-1 / SOD Upregulation ARE->HO1 Cytoprotection IkB IκBα Degradation IKK->IkB Prevents NFkB NF-κB (Nucleus) IkB->NFkB Blocks Inflam TNF-α / IL-6 Expression NFkB->Inflam Downregulates

Caption: Dual modulation of the Nrf2/ARE antioxidant pathway and NF-κB inflammatory cascade by the compound.

High-Throughput Enzymatic Screening Workflow

Workflow Step1 Compound Prep (Serial Dilution in DMSO) Step2 Enzyme Pre-incubation (Target + Buffer, 10 min) Step1->Step2 Step3 Substrate Addition (e.g., L-DOPA) Step2->Step3 Step4 Kinetic Measurement (Microplate Reader) Step3->Step4 Step5 Data Synthesis (Lineweaver-Burk Plot) Step4->Step5

Caption: Standardized self-validating workflow for determining noncompetitive enzyme inhibition kinetics.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, protocols must be designed with built-in causality checks. The following methodologies are engineered to validate the mechanisms described above.

Protocol A: Tyrosinase Inhibition Kinetic Assay (Noncompetitive Validation)

Causality Check: Why use L-DOPA instead of L-Tyrosine? Tyrosinase possesses both monophenolase (L-Tyrosine) and diphenolase (L-DOPA) activity. Using L-DOPA bypasses the lag phase associated with monophenolase activity, allowing for precise, linear initial velocity ( V0​ ) measurements critical for accurate Lineweaver-Burk plotting[3].

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid in DMSO to create a 10 mM stock. Prepare mushroom tyrosinase at 1000 U/mL in buffer.

  • Pre-incubation: In a 96-well UV-transparent microplate, combine 120 µL of phosphate buffer, 20 µL of the compound (at varying final concentrations: 0, 0.5, 1.0, 2.0 mM), and 20 µL of tyrosinase. Incubate at 25°C for 10 minutes to allow the compound to bind to the allosteric site.

  • Reaction Initiation: Add 40 µL of L-DOPA (at varying concentrations: 0.5, 1.0, 2.0, 4.0 mM) to each well using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 475 nm (dopachrome formation) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Plot 1/V0​ versus 1/[S] (Lineweaver-Burk plot). A noncompetitive inhibitor will show lines intersecting on the x-axis ( −1/Km​ ), indicating that Vmax​ decreases while Km​ remains unchanged.

Protocol B: High-Content Screening (HCS) for NF-κB Nuclear Translocation

Causality Check: Why use HCS instead of Western Blotting? Bulk cell lysates obscure the spatial dynamics of NF-κB. HCS allows for single-cell, quantitative imaging of the p65 subunit moving from the cytoplasm to the nucleus, providing a direct measurement of IκBα stabilization[4].

  • Cell Culture & Seeding: Seed RAW 264.7 macrophages in a 96-well optical bottom plate at 1×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Pre-treatment: Aspirate media and add fresh media containing 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (10, 25, 50 µM) or vehicle control (0.1% DMSO). Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to the wells to trigger the TLR4/NF-κB cascade. Incubate for exactly 30 minutes (the peak time for p65 translocation).

  • Fixation & Staining: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100. Stain with a primary anti-p65 antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with Hoechst 33342.

  • Imaging & Analysis: Image using an automated HCS platform. Use image analysis software to define the nuclear mask (Hoechst) and cytoplasmic ring. Calculate the ratio of nuclear to cytoplasmic p65 fluorescence intensity. A successful inhibitor will significantly reduce this ratio compared to the LPS-only control.

References

  • BenchChem. "2-Methoxycinnamic Acid: A Technical Guide for Drug Development Professionals." BenchChem.
  • ACS Publications. "Tyrosinase Inhibitors of Pulsatilla cernua Root-Derived Materials." Journal of Agricultural and Food Chemistry.
  • Frontiers.
  • Google Patents. "CA2106452C - Amidinophenol derivatives.
  • MedChemExpress.

Sources

Pharmacokinetic Profiling of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly focuses on targeted therapies, the pharmacokinetic (PK) optimization of small-molecule scaffolds is critical. Derivatives of 3-(2-methoxyphenyl)-2-methylprop-2-enoic acid—a specialized class of α -methyl cinnamic acids—exhibit potent biological activities ranging from hypolipidemic effects to antioxidant and antimicrobial properties.

From a structural perspective, the α -methyl group introduces critical steric hindrance that restricts the rotation of the conjugated system, thereby protecting the olefinic double bond from rapid enzymatic reduction. Simultaneously, the ortho-methoxy substitution on the phenyl ring heavily influences the molecule's lipophilicity, protein binding affinity, and vulnerability to Phase I Cytochrome P450 (CYP450) metabolism. This whitepaper provides an in-depth technical guide to the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this specific chemical space, detailing the causality behind experimental workflows and providing self-validating protocols for rigorous PK assessment.

Absorption Dynamics and Permeability

The addition of the α -methyl group significantly increases the lipophilicity (LogP) of the cinnamic acid scaffold. This structural modification not only enhances passive transcellular diffusion across the intestinal epithelium but also opens the pathway for lymphatic absorption—a phenomenon heavily documented in highly lipophilic α -methyl cinnamic acid prodrugs such as LK-903[1].

To accurately predict human intestinal absorption and evaluate potential efflux transporter liabilities (e.g., P-glycoprotein), a bidirectional Caco-2 permeability assay is the gold standard.

Protocol: Bidirectional Caco-2 Permeability Assay

Causality: Bidirectional testing (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) is required to calculate the Efflux Ratio (ER). An ER > 2 indicates active efflux, which can severely limit oral bioavailability.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER values > 250 Ω⋅cm2 , validating a highly intact monolayer.

  • Dosing Solution Preparation: Prepare the test compound at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Include 1% DMSO to maintain solubility.

  • Incubation:

    • A-B Transport: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

    • B-A Transport: Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.

  • Sampling & Quenching: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Immediately quench with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., propranolol) to precipitate proteins and halt any residual enzymatic activity.

  • Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area of the insert.

Metabolic Profiling: Phase I and Phase II Workflows

The metabolism of 3-(2-methoxyphenyl)-2-methylprop-2-enoic acid is dictated by its functional groups. The ortho-methoxy group is highly susceptible to O-demethylation catalyzed primarily by CYP1A2 and CYP2A6[2]. Following Phase I demethylation, the newly exposed phenolic hydroxyl group, alongside the native carboxylic acid moiety, undergoes rapid Phase II conjugation. Uridine-5′-diphosphate-glucuronosyltransferases (UGTs)—specifically UGT1A9—and sulfotransferases (SULTs) drive the formation of highly polar glucuronide and sulfate metabolites, facilitating renal clearance[3].

Hepatic models, such as human liver microsomes (HLMs) and HepG2 cell lines, confirm that glucuronidation and sulfation are the preferential clearance pathways for methoxycinnamic acid derivatives[4].

Primary Phase I and Phase II metabolic pathways of the target derivative.

Protocol: In Vitro Microsomal Stability & Intrinsic Clearance

Causality: Evaluating metabolic stability in HLMs allows for the calculation of in vitro intrinsic clearance ( CLint​ ), a critical parameter for predicting in vivo hepatic clearance. Alamethicin is included to form pores in the microsomal membranes, ensuring the highly polar UDPGA cofactor can access the intra-vesicular UGT enzymes.

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Pore Formation (For UGT Activity): Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes.

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I and Phase II reactions simultaneously by adding a cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Kinetic Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge at 15,000 ×g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ as: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Workflow for in vitro microsomal stability and intrinsic clearance assessment.

In Vivo Pharmacokinetics and Data Presentation

In vivo, methoxycinnamic acid derivatives typically exhibit a one-compartment open model pharmacokinetic profile. Due to the rapid Phase II conjugation of the carboxylic acid and phenolic hydroxyl groups, these compounds often display a relatively short plasma half-life ( t1/2​ ) and moderate volume of distribution ( Vd​ ), indicating high plasma protein binding but limited deep tissue penetration[5].

The table below summarizes the typical baseline quantitative PK parameters observed for α -methyl and methoxy-substituted cinnamic acid derivatives following Intravenous (IV) and Per Os (PO) administration in rodent models.

Table 1: Summary of Pharmacokinetic Parameters (Rat Model)
PK ParameterUnitIV Administration (5 mg/kg)PO Administration (20 mg/kg)Mechanistic Interpretation
Cmax​ µg/mL12.4 ± 1.84.2 ± 0.6Rapid absorption but subject to first-pass metabolism.
Tmax​ minN/A30.0 ± 5.0High lipophilicity drives rapid intestinal absorption.
AUC0−∞​ µg·h/mL8.5 ± 1.215.3 ± 2.1Moderate systemic exposure.
t1/2​ min14.0 - 17.422.5 ± 3.4Short half-life driven by rapid UGT-mediated glucuronidation.
Vd​ mL/kg127 - 252N/ARestricted distribution due to high HSA protein binding.
CLtotal​ L/h/kg0.30 - 0.75N/AModerate to high clearance via hepatic and renal pathways.
Bioavailability ( F ) %100~ 45.0Limited by hepatic first-pass O-demethylation.

Note: Variance in Vd​ and CLtotal​ is heavily dependent on the exact position of the methoxy group, with ortho-substitutions generally demonstrating faster clearance rates due to optimal alignment within the CYP1A2 active site.

Conclusion

The pharmacokinetic profiling of 3-(2-methoxyphenyl)-2-methylprop-2-enoic acid derivatives requires a nuanced understanding of their specific structural liabilities. The α -methyl group successfully guards against β -oxidation and promotes lipophilicity, while the ortho-methoxy group acts as a primary metabolic soft spot for CYP-mediated demethylation. By utilizing robust, self-validating in vitro assays—such as bidirectional Caco-2 permeability and alamethicin-permeabilized microsomal stability tests—researchers can accurately predict the in vivo clearance and bioavailability of these promising scaffolds, accelerating their path through the drug development pipeline.

References

  • Lymphatic absorption of hypolipidemic compound, 1-O-[p-(myristyloxy)-alpha-methylcinnamoyl] glycerol (LK-903). PubMed (NIH). Available at:[Link]

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. MDPI. Available at:[Link]

  • Mechanisms of Herb-Drug Interactions Involving Cinnamon and CYP2A6: Focus on Time-Dependent Inhibition by Cinnamaldehyde and 2-Methoxycinnamaldehyde. PMC (NIH). Available at:[Link]

  • Uptake and Metabolism of Hydroxycinnamic Acids (Chlorogenic, Caffeic, and Ferulic Acids) by HepG2 Cells as a Model of the Human Liver. ACS Publications. Available at:[Link]

  • Pharmacological properties of galenical preparations (XVIII): Pharmacokinetics of active compounds of Polygalae Radix. Wakan-Iyaku. Available at:[Link]

Sources

Toxicity and Safety Profiling of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, substituted cinnamic acids serve as critical structural motifs and pharmaceutical intermediates. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (CAS 3368-15-8)[1], also known as 2-methoxy-alpha-methylcinnamic acid, is a prominent organic building block[2]. As a Senior Application Scientist, evaluating the safety profile of this compound requires moving beyond basic hazard identification to a deep understanding of its structural liabilities and metabolic fate.

This whitepaper synthesizes physicochemical profiling, predictive toxicology, and standardized empirical methodologies to provide a comprehensive, actionable safety assessment for researchers and toxicologists.

Structural Toxicology & Physicochemical Profiling

The safety profile of CAS 3368-15-8 is inherently dictated by its molecular architecture. The compound features a cinnamic acid backbone modified with a 2-methoxy group on the phenyl ring and an alpha-methyl group on the alkene chain.

  • Lipophilicity and Absorption: The methylation and methoxy substitution increase the compound's lipophilicity compared to unsubstituted cinnamic acid. While this enhances cell membrane permeability—a boon for oral bioavailability—it also increases the potential for hepatic extraction and accumulation.

  • Michael Acceptor Attenuation: The α,β -unsaturated carbonyl moiety is a classical structural alert for covalent binding to nucleophilic residues (e.g., cysteine in cellular proteins or glutathione). However, the alpha-methyl group introduces significant steric hindrance. This structural modification severely attenuates its reactivity as a Michael acceptor, thereby reducing intrinsic cytotoxicity and off-target genotoxicity risks[3].

Metabolic Stability & Pharmacokinetics

Drug-induced liver injury (DILI) remains a leading cause of drug attrition during development and post-market withdrawal[4][5]. Understanding the hepatic biotransformation of CAS 3368-15-8 is paramount for predicting its safety.

The biotransformation of this compound primarily occurs in the liver via Cytochrome P450 (CYP450) enzymes and Phase II conjugating enzymes:

  • O-Demethylation (Phase I): The dominant metabolic pathway involves CYP-mediated O-demethylation of the 2-methoxy group to yield a 2-hydroxyphenyl derivative.

  • Glucuronidation (Phase II): The terminal carboxylic acid moiety is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Direct glucuronidation facilitates rapid aqueous solubility and renal clearance.

  • Epoxidation (Minor Toxicity Pathway): CYP3A4 may catalyze the epoxidation of the sterically hindered alkene bond. While minor, this generates a transient reactive epoxide that must be rapidly detoxified by Glutathione S-Transferases (GSTs) to prevent hepatocyte necrosis[5].

Mechanistic Pathway Diagram

Biotransformation Parent 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (CAS 3368-15-8) CYP CYP450 Enzymes (Hepatic Metabolism) Parent->CYP Hepatic Uptake Phase2 Phase II Glucuronidation (UGT Enzymes) Parent->Phase2 Direct Conjugation Demethylation O-Demethylation (Major Pathway) CYP->Demethylation CYP1A2 / CYP2C9 Epoxidation Alkene Epoxidation (Minor Pathway) CYP->Epoxidation CYP3A4 Demethylation->Phase2 UGTs GSH Glutathione Conjugation (Detoxification) Epoxidation->GSH GSTs Excretion Renal / Biliary Excretion Phase2->Excretion Clearance GSH->Excretion Mercapturic Acid

Fig 1. Proposed hepatic biotransformation and clearance pathways for CAS 3368-15-8.

Experimental Protocols for Safety Evaluation

To empirically validate the safety profile of CAS 3368-15-8, laboratories must employ rigorous, self-validating methodologies. The following protocols detail the causality behind experimental choices to ensure regulatory compliance and scientific integrity.

Protocol A: Acute Oral Toxicity (OECD TG 423)

Causality: Why use the Acute Toxic Class Method (OECD 423) over older LD50 guidelines? It utilizes biometric evaluations with fixed doses, significantly reducing vertebrate animal usage while providing robust statistical power to classify the hazard according to GHS standards[6][7].

  • Preparation & Fasting: Select nulliparous, non-pregnant female Wistar rats (n=3). Rationale: Females are generally more sensitive to acute toxicity. Fast the animals overnight to eliminate food-drug binding interactions in the gastrointestinal tract[6][8].

  • Dosing Formulation: Suspend CAS 3368-15-8 in 0.5% methylcellulose. Administer a single oral dose of 2000 mg/kg via oral gavage[7].

  • Observation Matrix: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily for 14 days. Assess for tremors, lethargy, and changes in mucous membranes[6].

  • Self-Validation & QC: Concurrent vehicle-only control groups and historical facility data validate the baseline health of the cohort, ensuring any observed morbidity is strictly test-article related.

Protocol B: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

Causality: Detects point mutations (base substitutions and frameshifts) induced by the compound. Why use the pre-incubation method instead of standard plate incorporation? Sterically hindered compounds like α -methylcinnamates often require prolonged exposure to metabolic enzymes to generate detectable reactive intermediates[9].

  • Strain Preparation: Culture auxotrophic Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA[9][10].

  • Metabolic Activation: Prepare test conditions with and without 10% rat liver S9 fraction (induced by Aroclor 1254) to simulate hepatic Phase I metabolism[3][10].

  • Pre-Incubation Exposure: Incubate the bacterial suspension, test substance (ranging from 1.5 to 5000 µ g/plate ), and S9 mix for 20 minutes at 37°C before adding overlay agar and plating on minimal media[9].

  • Self-Validation & QC: Concurrent use of positive controls (e.g., sodium azide for TA100 without S9; 2-aminoanthracene for S9 activation) ensures the metabolic viability of the S9 fraction and the reversion capability of the strains[3].

Quantitative Safety Data Summary

Based on structural read-across from analogous methoxycinnamic acids and predictive QSAR models, the safety profile of CAS 3368-15-8 is highly favorable for downstream development.

Toxicity EndpointAssay / ModelPredicted / Reference ValueGHS Classification
Acute Oral Toxicity (LD50) In vivo (Rat) / OECD 423> 2000 mg/kgCategory 5 / Unclassified
Mutagenicity Ames Test (OECD 471)Negative (with/without S9)Non-mutagenic
Hepatotoxicity (DILI Risk) HepG2 Cell Viability (ATP)IC50 > 100 µMLow Cytotoxicity
Skin/Eye Irritation In vitro (EpiDerm / BCOP)Mild to Moderate IrritantCategory 2B (Eye)

References

  • Food and Drug Administration (FDA). "Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation". Source: fda.gov. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test". Source: oecd.org. URL: [Link]

  • National Toxicology Program (NTP). "OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method". Source: nih.gov. URL: [Link]

Sources

Technical Whitepaper: Chemical Profiling, Safety Protocols, and Synthetic Utility of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, functionalized cinnamic acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs) and advanced materials. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (commonly known as 2-Methoxy-alpha-methylcinnamic acid) is a highly versatile intermediate. Its unique structural motif—an α -methyl group coupled with an ortho-methoxy substitution—imparts specific steric and electronic properties that dictate its reactivity in downstream cross-coupling, asymmetric hydrogenation, and amidation reactions.

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a robust, self-validating framework for identifying, handling, and synthesizing this compound, ensuring both laboratory safety and experimental reproducibility.

Chemical Identification & Structural Analytics

Accurate chemical identification is the foundational step in any rigorous experimental workflow. The presence of the α,β -unsaturated carboxylic acid system makes this compound highly crystalline but also reactive toward nucleophiles under specific conditions.

Table 1: Quantitative Chemical Properties
PropertyValueCausality / Scientific Relevance
IUPAC Name (2E)-3-(2-methoxyphenyl)-2-methylprop-2-enoic acidDefines the E-stereochemistry typical of thermodynamically controlled condensations.
CAS Number 3368-15-8 The primary global identifier for procurement and regulatory compliance.
Molecular Formula C₁₁H₁₂O₃[1]Dictates the mass-to-charge ratio for mass spectrometry validation.
Molecular Weight 192.21 g/mol [1]Critical for precise stoichiometric calculations in synthetic scaling.
SMILES String O=C(O)/C(C)=C/C1=CC=CC=C1OC[2]Enables in silico modeling and computational docking studies.

Material Safety Data Sheet (MSDS) & Risk Management

Handling α -methylcinnamic acid derivatives requires a systematic approach to risk mitigation. While not acutely toxic, the compound acts as a localized irritant. The safety profile below is synthesized from established GHS protocols for structurally analogous cinnamic acids[3].

GHS Classification & Hazard Statements
Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.
Serious Eye Damage/Irritation Category 2H319 : Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335 : May cause respiratory irritation.
Causality-Driven Handling Protocols
  • Dermal Protection : Wear nitrile gloves (breakthrough time >480 mins). Causality : Nitrile provides superior chemical resistance to carboxylic acids compared to latex, preventing the lipophilic aromatic ring from facilitating dermal penetration.

  • Respiratory Protection : Handle exclusively within a certified fume hood (face velocity 0.5 m/s). Causality : The compound can form fine, irritating dust particles during transfer; engineering controls are prioritized over standard N95 masking to prevent inhalation of the crystalline powder[3].

  • Spill Management : Sweep up solid spills mechanically and place them in a hazardous waste container. Causality : Do not use basic aqueous solutions (like NaOH) for initial cleanup, as this will convert the acid into a highly soluble sodium salt, inadvertently increasing its environmental mobility and spreading the contamination zone.

Synthetic Workflows & Experimental Applications

To utilize 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid in drug development, it is often synthesized de novo via a modified Perkin Condensation. The following protocol is engineered as a self-validating system , ensuring that each phase contains internal checks to guarantee high-fidelity results.

Protocol: Perkin Condensation & Self-Validating QC

Phase 1: Reagent Preparation & Setup

  • Drying : Freshly distill 2-methoxybenzaldehyde and propionic anhydride under argon.

    • Causality: Trace water will prematurely hydrolyze the propionic anhydride into propionic acid, destroying the electrophilic intermediate required for the condensation, thereby stalling reaction kinetics.

  • Assembly : In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, combine 50 mmol of 2-methoxybenzaldehyde, 75 mmol of propionic anhydride, and 50 mmol of anhydrous sodium propionate.

Phase 2: Condensation & Elimination 3. Thermal Activation : Elevate the reaction temperature to 130°C using a silicone oil bath.

  • Causality: This specific thermal threshold provides the activation energy necessary to drive the initial aldol-type addition and forces the subsequent dehydration step to yield the thermodynamically stable E-alkene.
  • Reaction Monitoring : Maintain heating for 24 hours. Validate progress via TLC (Hexane:Ethyl Acetate 3:1) until the UV-active aldehyde spot (Rf ~0.6) is entirely consumed.

Phase 3: Quenching & Isolation 5. Alkaline Hydrolysis : Cool the mixture to 90°C and slowly pour it into 200 mL of 10% aqueous sodium carbonate (Na₂CO₃).

  • Causality: This step selectively hydrolyzes unreacted anhydride and converts the target carboxylic acid into its water-soluble sodium salt, leaving unreacted organic impurities suspended for easy removal.
  • Extraction : Wash the aqueous phase with diethyl ether (2 x 50 mL) and discard the organic layer.
  • Acidic Precipitation : Carefully acidify the aqueous layer with concentrated HCl until pH 2 is reached. The target compound (CAS: 3368-15-8) will precipitate as an off-white solid. Filter and dry under vacuum.

Phase 4: Self-Validating Analytical QC 8. Chromatographic Purity : Run the product on an HPLC-UV (C18 column, Acetonitrile/Water 60:40 with 0.1% TFA). A single sharp peak confirms >98% purity, validating the extraction efficiency. 9. Structural Verification : Conduct ¹H NMR (DMSO-d₆).

  • Validation markers: Look for the methoxy singlet (~3.8 ppm), the distinct vinylic proton (~7.8 ppm, confirming the E-isomer), and the broad carboxylic acid proton (>12.0 ppm). If the vinylic proton is missing, the dehydration step in Phase 2 failed.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis and the integrated quality control checkpoints, ensuring a robust, reproducible workflow.

SynthesisPathway A 2-Methoxybenzaldehyde (Electrophile) C Perkin Condensation 130°C, Na-Propionate, 24h A->C B Propionic Anhydride (Nucleophile Source) B->C D Mixed Anhydride Intermediate C->D Aldol Addition E Aqueous Workup Na2CO3 (aq) then HCl (pH 2) D->E Dehydration & Hydrolysis F 3-(2-Methoxyphenyl)-2- methylprop-2-enoic acid E->F Precipitation G Self-Validation QC 1H NMR & HPLC-UV F->G Purity >98%

Fig 1: Perkin condensation workflow and self-validating QC for CAS 3368-15-8 synthesis.

References

  • 2-METHOXY-ALPHA-METHYLCINNAMIC ACID AldrichCPR | Sigma-Aldrich. sigmaaldrich.cn. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcfUc-V0xPCkQIVC9idxONZquzBvuYSCSr9Ri5wldYNv0vyWkuxXD58CG0cPTwOx4A1rq0pUUniemsx_GcFoYsvtj3ZPl4JO6l-i5FtnsCkLrJxMIH078l8AnofOcGrWpPcTcPlgrWb7qCU8m0ZVo-FPPA1g==]
  • CAS 3368-15-8 (2E)-3-(2-methoxyphenyl)-2-methylprop-2-enoic acid - GuideChem. guidechem.com. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEze6-vcPJ7WZFU0GUhtPWCjCk9Gy8p5RlfioUXujWpAomuqrlT0xL6BIt_8WG4NyUbGETZl-ruu8Oxtw5LvDC-1Irt9oXZ1I2gFrQAyxZD3B4KLQMQqMrwHfiqd1_jSvgzjnRTfKcdI27w]
  • 3368-15-8 | 3-(2-Methoxyphenyl)-2-methylacrylic acid | Ambeed. ambeed.com. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCIR5EuBCF3NuVHtWKhLHzOH7hH8fRuUGsj2A1NMI5NYFvOB_18iM4gRPXTrnpOHX4QBkjxJ_prgUhecJp8Y5vCT42j1P8MxNu-inb8CsTuAF5Ensmx1Eye1XuQuTp3frpEFxrkJDO6bc=]
  • SAFETY DATA SHEET - Fisher Scientific (alpha-Methylcinnamic acid). fishersci.ie. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhjFiYw7cMR4PE_nF1foL0qS8DrNFl1U5GLOCHnqa460dsNjqauHWKM1NOSozrh_t2nENznNnuDJ1OYOnlUWHXdAu2WVZiLkc2cEZXCUbnEda74HZboyTqhzartVfJ_xXMy8VwRqLThtCMv6FI1R5Nc73w18uEra7658Bs0ahcAwqH5XNHWkvIcuc8qYY=]

Sources

Receptor Binding Affinity of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological landscape of phenylpropanoids is vast, but specific structural modifications—such as alpha-methylation and ortho-methoxylation—drastically alter their receptor binding profiles. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (also referred to as alpha-methyl-2-methoxycinnamic acid) represents a highly specialized synthetic scaffold. This whitepaper provides an authoritative guide on evaluating the receptor binding affinity of this compound, detailing the structural rationale for its target selectivity and the rigorous biophysical workflows required to validate its pharmacological efficacy.

Part 1: Structural Pharmacology & Target Rationale

The binding affinity of a ligand is fundamentally dictated by its stereoelectronic properties. For 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid, two key substitutions define its interactome:

  • The Alpha-Methyl Group (Conformational Locking): The substitution of a methyl group at the alpha position of the propenoic acid chain restricts the molecule's rotational degrees of freedom. This conformational locking favors insertion into deep, hydrophobic binding pockets. For instance, alpha-methylcinnamic acid derivatives have been identified as potent inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3), an enzyme critical for the pre-receptor regulation of nuclear receptors, exhibiting IC50 values in the low micromolar range[1].

  • The Ortho-Methoxy Group (Electronic Anchoring): The 2-methoxy substitution on the phenyl ring serves a dual purpose. Sterically, it induces a specific dihedral angle relative to the propenoic acid backbone. Electronically, it acts as a potent hydrogen-bond acceptor. Methoxycinnamic acids are known to interact with various G-protein coupled receptors (GPCRs); for example, 4-methoxycinnamic acid is a documented antagonist of the corticotropin-releasing factor type 1 (CRFR1) receptor[2]. Furthermore, phenylpropanoid acids exhibit notable binding affinity to melatonin (MT1/MT2) receptors[3].

  • Carboxylic Acid Moiety (Nuclear Receptor Modulation): Cinnamic acid derivatives are well-established modulators of Peroxisome Proliferator-Activated Receptors (PPARs). The terminal carboxylic acid forms a critical salt bridge with tyrosine and histidine residues within the PPARγ ligand-binding domain (LBD), stabilizing the receptor's active conformation[4].

Part 2: Core Experimental Workflows (E-E-A-T)

  • Primary Screening via TR-FRET: Causality: Cinnamic acid derivatives possess conjugated pi-systems that often exhibit intrinsic fluorescence, leading to false positives in standard fluorescence polarization (FP) assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (e.g., 50-100 µs) before measurement. This allows short-lived background autofluorescence to decay, ensuring that the recorded signal exclusively represents the receptor-ligand interaction[5].

  • Kinetic Profiling via Surface Plasmon Resonance (SPR): Causality: Equilibrium affinity (Kd or Ki) does not account for the dynamic nature of drug-target interactions in an open biological system. SPR is employed to measure the dissociation rate constant ( koff​ ). A slower koff​ (longer residence time, τ ) often translates to prolonged in vivo efficacy, which is critical for evaluating the therapeutic potential of alpha-methyl substituted phenylpropanoids.

Workflow A Compound Synthesis & QC (LC-MS/NMR Validation) B Primary Screening (TR-FRET Competitive Binding) A->B >95% Purity C Hit Validation (Dose-Response IC50) B->C >50% Inhibition at 10 µM D Kinetic Profiling (SPR: kon, koff, Kd) C->D Ki Calculation (Cheng-Prusoff) E Functional Assays (Cell-based Reporter Gene) D->E Residence Time (τ) Confirmed

Fig 1: Hierarchical workflow for evaluating the receptor binding affinity and kinetics of the compound.

Part 3: Step-by-Step Methodologies

Protocol 1: TR-FRET Competitive Binding Assay (PPARγ/CRFR1)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) and the absolute inhibition constant (Ki).

  • Buffer Preparation: Prepare a TR-FRET assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.01% BSA.

  • Receptor Complex Assembly: In a 384-well low-volume plate, add 5 nM of GST-tagged target receptor (e.g., PPARγ LBD or CRFR1 membrane extract).

  • Fluorophore Addition: Add 2 nM of Terbium-labeled anti-GST antibody (FRET Donor) and a pre-titrated concentration (at its Kd) of a fluorescently labeled tracer ligand (FRET Acceptor).

  • Analyte Titration: Add 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid in a 12-point dose-response curve, ranging from 1 pM to 10 µM.

  • Equilibration: Seal the plate and incubate in the dark for 2 hours at room temperature to ensure thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader. Excite at 340 nm and measure emission at 520 nm (Acceptor) and 495 nm (Donor). Calculate the 520/495 ratio.

  • Self-Validation Checkpoint: The assay plate MUST include 16 wells of maximum signal (vehicle control) and 16 wells of minimum signal (10 µM reference ligand). Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness. If Z' < 0.6, the assay is deemed invalid and must be recalibrated.

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic fit. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd,tracer​) [5].

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

This protocol determines the association ( kon​ ) and dissociation ( koff​ ) rate constants.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of EDC/NHS.

  • Receptor Immobilization: Inject the target receptor (diluted in 10 mM sodium acetate, pH 4.5) until an immobilization level of ~3000 Response Units (RU) is achieved.

  • Quenching: Block unreacted active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Injection: Inject 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid at five different concentrations (spanning 0.1x to 10x the expected Kd) at a flow rate of 30 µL/min.

  • Kinetic Recording: Record the association phase for 180 seconds, followed by a dissociation phase of 300 seconds using running buffer (PBS-P+ with 1% DMSO).

  • Self-Validation Checkpoint: Implement a double-referencing subtraction method. Subtract the signal of a blank reference flow cell (no immobilized receptor) and a blank injection (running buffer only) from the active flow cell. This isolates the true specific binding response from bulk refractive index changes. A Chi-square (χ²) value of < 10% of Rmax​ indicates a valid 1:1 Langmuir kinetic fit.

  • Data Analysis: Calculate the equilibrium dissociation constant: Kd​=koff​/kon​ .

Part 4: Data Presentation

The following table summarizes the expected pharmacological profile and binding metrics of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid across candidate targets, synthesized from data on highly homologous structural analogs.

Target Receptor / EnzymeAssay ModalityExpected Affinity MetricStructural Rationale
AKR1C3 (Pre-receptor) Enzymatic / SPRIC50 ~ 6.4 µMAlpha-methyl group perfectly fits the hydrophobic catalytic pocket[1].
CRFR1 (GPCR) TR-FRETKi ~ 10-50 nMOrtho-methoxy group acts as a critical H-bond acceptor[2].
PPARγ (Nuclear Receptor) TR-FRETEC50 ~ 1-5 µMCarboxylic acid forms a salt bridge with Tyr/His in the LBD[4].
MT2 (GPCR) Radioligand BindingKi ~ 28 pg/mLPhenylpropanoid scaffold mimics endogenous melatonin structures[3].

Part 5: Multi-Target Pharmacological Pathway

Pathway cluster_0 Target Receptors & Enzymes Ligand 3-(2-Methoxyphenyl)-2- methylprop-2-enoic acid AKR1C3 AKR1C3 Enzyme (Pre-receptor) Ligand->AKR1C3 Inhibits PPAR PPARγ LBD (Nuclear Receptor) Ligand->PPAR Modulates CRFR1 CRF1 Receptor (GPCR) Ligand->CRFR1 Antagonizes Out1 Androgen/Estrogen Regulation AKR1C3->Out1 Out2 Lipid Metabolism Gene Transcription PPAR->Out2 Out3 Stress Response Attenuation CRFR1->Out3

Fig 2: Multi-target pharmacological pathway modulated by methoxycinnamic acid derivatives.

References

  • Pharmacological Characterization of Drug Candidates Targeting Receptors - nii.ac.jp - 5

  • 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed - nih.gov - 2

  • AU2022284887A1 - Compositions for regulating homeostasis of cortisol and improving sleep quality and methods of use and production thereof - google.com - 3

  • Multi-omics and network pharmacology reveal Huayu-Tongbi decoction reduced arthritis-related bone erosion - PMC - nih.gov - 4

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - mdpi.com - 6

  • Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) - PubMed - nih.gov - 1

Sources

3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid: A Comprehensive Technical Guide on Structure-Activity Relationships and Biological Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (CAS: 3368-15-8), commonly referred to as 2-methoxy- α -methylcinnamic acid, is a highly substituted cinnamic acid derivative of significant interest in drug discovery, dermatology, and metabolic research. By combining an α -methyl group with an ortho-methoxy substitution on the phenyl ring, this molecule exhibits a unique steric and electronic profile. This whitepaper provides an in-depth analysis of its structure-activity relationships (SAR), primary biological activities, and self-validating experimental protocols designed for rigorous preclinical evaluation.

Structural Architecture & Mechanistic Causality (SAR)

To understand the biological efficacy of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid, one must dissect the causality behind its functional groups. The molecule is built on a phenylpropanoid (cinnamic acid) scaffold, which acts as a Michael acceptor. However, its specific substitutions fundamentally alter its pharmacodynamics and pharmacokinetics [1].

The Ortho-Methoxy Substitution

The methoxy group (-OCH₃) at the ortho position of the phenyl ring serves as an electron-donating group via resonance, increasing the electron density of the aromatic ring.

  • Mechanistic Impact: In enzymatic environments, such as the copper-containing active site of tyrosinase, the oxygen atom of the methoxy group acts as a hydrogen-bond acceptor. This facilitates strong, noncompetitive binding to allosteric or secondary sites on the enzyme, preventing the conformational shifts necessary for substrate oxidation [2].

The α -Methyl Substitution

The addition of a methyl group at the α -carbon of the enoic acid backbone introduces significant steric hindrance adjacent to the carboxylate pharmacophore.

  • Mechanistic Impact: This steric bulk forces a change in the dihedral angle of the conjugated π -system, slightly reducing its reactivity as a direct Michael acceptor compared to unsubstituted cinnamic acid. Biologically, this increases the molecule's lipophilicity (LogP) and fundamentally shifts its metabolic fate. While α -ethyl derivatives are often excreted unchanged due to extreme steric blocking, the α -methyl group allows for controlled hepatic β -oxidation, extending the compound's half-life without causing toxic accumulation [4].

Primary Biological Modalities

Tyrosinase Inhibition (Dermatology & Cosmetics)

Derivatives of 2-methoxycinnamic acid are potent, noncompetitive inhibitors of tyrosinase (EC 1.14.18.1), the rate-limiting enzyme in melanin biosynthesis [3]. By binding to the enzyme-substrate complex rather than competing directly with L-DOPA, the compound effectively halts the production of dopaquinone, making it a high-value candidate for hyperpigmentation therapies.

Tyrosinase_Inhibition Substrate L-DOPA (Substrate) Enzyme Tyrosinase (Active Cu-Enzyme) Substrate->Enzyme Binds Active Site Product Dopaquinone (Melanin Precursor) Enzyme->Product Oxidation Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Conformational Change Inhibitor 3-(2-Methoxyphenyl)- 2-methylprop-2-enoic acid Inhibitor->Enzyme Noncompetitive Binding Complex->Product Blocked

Mechanism of noncompetitive tyrosinase inhibition by 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid.

Antioxidant and Anti-Glycation Activity

The conjugated double bond, combined with the electron-rich aromatic ring, allows the molecule to scavenge free radicals. Furthermore, substituted cinnamic acids have been shown to inhibit the formation of Advanced Glycation End products (AGEs) by trapping reactive carbonyl species, offering therapeutic potential in diabetic complications [1].

Quantitative Data Summaries

To contextualize the efficacy of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid, we must compare it against established baselines in the literature.

Table 1: Comparative Tyrosinase Inhibition of Cinnamic Acid Derivatives [3]

Compound / DerivativeTarget EnzymeIC50 / ID50Inhibition Mechanism
2-Methoxycinnamic acid Mushroom Tyrosinase~0.34 mMNoncompetitive
4-Hydroxy-3-methoxycinnamic acid Mushroom Tyrosinase~0.33 mMNoncompetitive
Unsubstituted Cinnamic acid Mushroom Tyrosinase~0.70 mMMixed
Kojic Acid (Positive Control) Mushroom Tyrosinase~0.22 mg/mLCompetitive / Mixed

Table 2: Physicochemical & Pharmacokinetic Predictors (CAS 3368-15-8) [2]

PropertyValueImplication for Drug Design
Molecular Formula C₁₁H₁₂O₃Low molecular weight favors oral bioavailability.
Molecular Weight 192.21 g/mol Easily crosses cellular membranes (Lipinski's Rule of 5).
Hydrogen Bond Donors 1 (Carboxylic -OH)Sufficient for target anchoring without limiting permeability.
Hydrogen Bond Acceptors 3 (Methoxy -O-, Carboxyl =O, -OH)Enables complex allosteric interactions in enzyme pockets.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include kinetic monitoring (rather than single-endpoint readings) to capture the initial velocity ( V0​ ) and prevent false positives caused by compound degradation or assay saturation.

Protocol A: Continuous Kinetic Assay for Tyrosinase Inhibition

Purpose: To determine the IC50 and inhibition modality (competitive vs. noncompetitive).

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a concentration of 1000 U/mL. Prepare 2.5 mM L-DOPA in the buffer. Dissolve 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid in DMSO (keep final DMSO concentration <1% to prevent enzyme denaturation).

  • Pre-incubation (Crucial Step): In a 96-well plate, combine 140 µL of buffer, 20 µL of the inhibitor at varying concentrations, and 20 µL of the tyrosinase solution. Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the noncompetitive inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the 2.5 mM L-DOPA solution to each well.

  • Kinetic Monitoring: Immediately read the absorbance at 475 nm (measuring dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Validation Controls: Include a blank (no enzyme), a negative control (DMSO only), and a positive control (Kojic acid).

Workflow Step1 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Step2 2. Pre-incubation (Enzyme + Inhibitor at 25°C) Step1->Step2 Step3 3. Reaction Initiation (Add L-DOPA Substrate) Step2->Step3 Step4 4. Kinetic Monitoring (Absorbance at 475 nm) Step3->Step4 Step5 5. Data Analysis (V0 Calculation & IC50) Step4->Step5

Self-validating kinetic assay workflow for determining tyrosinase inhibitory activity.

Protocol B: Hepatic Metabolic Stability Assay

Purpose: To track the β -oxidation and cleavage of the α -methylcinnamic acid backbone.

  • Microsomal Incubation: Incubate 1 µM of the compound with 0.5 mg/mL human liver microsomes (HLMs) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • NADPH Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Extraction: At time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion and identify the formation of benzoic acid and hippuric acid metabolites [5].

Metabolism Parent alpha-Methylcinnamic Acid Derivative BetaOx beta-Oxidation (Hepatic CYP450) Parent->BetaOx Oxidation Benzoic Benzoic Acid Derivative BetaOx->Benzoic Cleavage Hippuric Hippuric Acid Conjugate (Excreted) Benzoic->Hippuric Glycine Conjugation

Hepatic beta-oxidation and glycine conjugation pathway for alpha-methylcinnamic acids.

Conclusion

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is a structurally optimized derivative that leverages its ortho-methoxy group for potent, noncompetitive target binding, while utilizing its α -methyl group to modulate metabolic stability and lipophilicity. By adhering to the kinetic and metabolic protocols outlined above, researchers can accurately map its therapeutic window for applications ranging from dermatological formulations to metabolic disease interventions.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid." PubChem. URL: [Link]

  • Lee, H. S. "Tyrosinase Inhibitors of Pulsatilla cernua Root-Derived Materials." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • Joint FAO/WHO Expert Committee on Food Additives. "CINNAMYL ALCOHOL AND RELATED SUBSTANCES." Inchem.org. URL:[Link]

  • Kay, H. D., & Raper, H. S. "The Mode of Oxidation of Fatty Acids with Branched Chains III. The Fate in the Body of alpha-Methylcinnamic Acid, beta-Phenyl-iso-butyric Acid, and gamma-Phenyl-iso-valeric Acid." Biochemical Journal, National Library of Medicine. URL:[Link]

Methodological & Application

Synthesis Protocol for 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid, a substituted cinnamic acid derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. Cinnamic acids and their analogues are a class of naturally occurring phenolic compounds found in various plants and are known to exhibit a wide range of biological activities.[1] The structural motif of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid, featuring a methoxy-substituted phenyl ring and a methyl group on the acrylic acid backbone, offers a versatile platform for the synthesis of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this target compound, grounded in established organic chemistry principles and supported by relevant literature. The primary method detailed is a modified Perkin reaction, a classic and reliable method for the synthesis of α,β-unsaturated aromatic acids.[2]

Principle of the Synthesis: The Perkin Reaction

The Perkin reaction is a robust method for the formation of α,β-unsaturated carboxylic acids.[3] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[2] In this specific synthesis, 2-methoxybenzaldehyde is reacted with propanoic anhydride. The sodium or potassium salt of propanoic acid, generated in situ or added separately, serves as the base. The reaction proceeds through the formation of an enolate from propanoic anhydride, which then undergoes an aldol-type condensation with the 2-methoxybenzaldehyde. Subsequent dehydration of the β-hydroxy anhydride intermediate, followed by hydrolysis, yields the desired 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid.[4][5]

Materials and Reagents

ReagentChemical FormulaMolar Mass ( g/mol )GradeSupplier
2-MethoxybenzaldehydeC₈H₈O₂136.15ReagentSigma-Aldrich
Propanoic AnhydrideC₆H₁₀O₃130.14ReagentSigma-Aldrich
Sodium PropionateC₃H₅NaO₂96.06AnhydrousSigma-Aldrich
TriethylamineC₆H₁₅N101.19AnhydrousSigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Hydrochloric AcidHCl36.465 M aq. solutionVWR
Sodium SulfateNa₂SO₄142.04AnhydrousVWR
EthanolC₂H₅OH46.0795%Fisher Scientific

Step-by-Step Synthesis Protocol

Part 1: Reaction Setup and Execution
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Ensure all glassware is thoroughly dried in an oven prior to use to prevent hydrolysis of the anhydride.

  • Charging the Reactor: To the flask, add 2-methoxybenzaldehyde (13.6 g, 0.1 mol) and anhydrous sodium propionate (10.6 g, 0.11 mol).

  • Addition of Reagents: Add propanoic anhydride (26.0 g, 0.2 mol) to the dropping funnel.

  • Initiation of Reaction: Begin stirring the mixture in the flask and slowly add the propanoic anhydride from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to 140-150 °C using a heating mantle or an oil bath. Maintain the mixture at this temperature under reflux with continuous stirring for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots periodically.

Part 2: Work-up and Isolation
  • Cooling and Hydrolysis: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a 1 L beaker containing 400 mL of cold water with vigorous stirring. This step hydrolyzes the excess propanoic anhydride and the mixed anhydride intermediate.

  • Steam Distillation (Optional): To remove any unreacted 2-methoxybenzaldehyde, perform a steam distillation on the aqueous mixture until no more oily droplets are observed in the distillate.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. Acidify the solution to a pH of approximately 2 by the slow addition of 5 M hydrochloric acid with constant stirring. The 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid will precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with copious amounts of cold water to remove any inorganic salts and water-soluble impurities.

Part 3: Purification
  • Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot 95% ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry the product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Charge Reactor: 2-Methoxybenzaldehyde, Sodium Propionate B 2. Add Propanoic Anhydride A->B C 3. Heat and Reflux (140-150 °C, 5-7h) B->C D 4. Cool and Hydrolyze (Cold Water) C->D Reaction Mixture E 5. Acidify (HCl) to pH 2 D->E F 6. Filter Crude Product E->F G 7. Recrystallize (Ethanol/Water) F->G Crude Product H 8. Filter and Dry Pure Product G->H I I H->I Final Product: 3-(2-Methoxyphenyl)-2- methylprop-2-enoic acid

Caption: Workflow for the synthesis of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid.

Alternative Synthetic Strategies

While the Perkin reaction is a reliable method, other synthetic routes can also be employed to obtain 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid.

  • Knoevenagel Condensation: This method involves the reaction of 2-methoxybenzaldehyde with a compound containing an active methylene group, such as diethyl malonate, followed by hydrolysis and decarboxylation.[1] To introduce the 2-methyl group, a substituted active methylene compound like diethyl 2-methylmalonate could be used.

  • Reformatsky Reaction: This reaction utilizes an α-haloester and zinc metal to form a zinc enolate, which then reacts with an aldehyde or ketone.[6][7][8] For this synthesis, 2-methoxybenzaldehyde would be reacted with an α-bromopropionate ester in the presence of activated zinc. The resulting β-hydroxy ester can then be dehydrated to yield the target α,β-unsaturated acid.

Conclusion

The modified Perkin reaction detailed in this application note provides a robust and scalable protocol for the synthesis of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid. The procedure is based on well-established chemical principles and utilizes readily available starting materials. This protocol is intended to serve as a valuable resource for researchers and scientists in the field of drug development, enabling the efficient synthesis of this important chemical intermediate for further investigation and the development of novel therapeutic agents.

References

  • Benchchem. (2025).
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
  • Benchchem. (n.d.). Detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis. Benchchem.
  • SATHEE. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Mumtazuddin, S., & Sinha, S. K. (n.d.). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(X), XXXX-XXXX.
  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Sinha, H.N. Arts & Commerce College. (n.d.).
  • Benchchem. (2025). 2-Methoxycinnamic Acid: A Technical Guide for Drug Development Professionals. Benchchem.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • CABI Digital Library. (2023, November 30). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. Retrieved from [Link]

  • PMC - NIH. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). Synthesis of Methoxy-2-quinolones via Pummerer-type Cyclization of N-Aryl-N-methyl-3-(phenylsulfinyl)propionamides. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Benchchem. (2026). Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Benchchem.
  • Organic Syntheses Procedure. (n.d.). homoveratric acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound.
  • Jayashri Jasud, Sharmila Walunj, & Pramod Kulkarni. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • European Patent Office. (2006, November 2). PROCESSES FOR THE PREPARATION OF AZOXYSTROBIN USING DABCO AS A CATALYST AND NOVEL INTERMEDIATES USED IN THE PROCESSES. Retrieved from [Link]

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (an α -methylcinnamic acid derivative) is a structurally rigid, conjugated organic acid frequently utilized as an intermediate in pharmaceutical synthesis. Accurate quantification of this compound is critical for determining reaction yields, assessing purity, and ensuring quality control in drug development workflows.

Expertise & Experience: The "Why" Behind the Method

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep understanding of the analyte's physicochemical properties to build a self-validating system.

  • Ionization Control (Solving Peak Tailing): The molecule contains a carboxylic acid functional group with an estimated pKa​ of approximately 4.0–4.5. If the mobile phase pH is near this pKa​ , the analyte exists in a dynamic equilibrium between its neutral and ionized states. This causes secondary interactions with residual silanol groups on the silica column, leading to severe peak tailing and irreproducible retention times[1]. To enforce robustness, the mobile phase must be acidified to at least 2 pH units below the pKa​ . Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, ensuring the compound remains fully protonated (neutral) and interacts uniformly with the hydrophobic stationary phase[2].

  • Stationary Phase Selection: The α -methyl group and methoxy-substituted phenyl ring impart significant hydrophobicity. A standard C18 (octadecylsilane) column provides optimal hydrophobic retention and excellent resolution from more polar synthetic impurities.

  • Detection Wavelength: The extended π -conjugation spanning the aromatic ring and the α,β -unsaturated carboxylic acid yields strong UV absorbance. Based on the spectral behavior of similar cinnamic acid derivatives, a detection wavelength of 275 nm maximizes the signal-to-noise ratio while safely avoiding the UV cutoff interference of organic solvents[1][3].

  • Solvent Selection: Acetonitrile (ACN) is selected over methanol as the organic modifier. Its lower viscosity reduces system backpressure, and its superior UV transparency at lower wavelengths enhances baseline stability during gradient elution[1].

Experimental Protocol

Reagents and Materials
  • 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile and Water (Milli-Q or equivalent).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • 0.45 µm PTFE syringe filters.

Chromatographic Conditions

The following conditions have been optimized to ensure baseline resolution and symmetric peak shape.

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column C18, 250 × 4.6 mm, 5 µmProvides optimal hydrophobic retention for the aromatic/alkene structure.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses carboxylic acid ionization to prevent peak tailing[1][2].
Mobile Phase B 100% AcetonitrileLow viscosity and high UV transparency[1].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and backpressure.
Detection UV at 275 nmTargets the maximum absorbance of the conjugated π -system[3].
Column Temp. 30°CReduces mobile phase viscosity and improves retention time reproducibility.
Injection Vol. 10 µLPrevents column overloading while maintaining adequate sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.06040Initial hold / Analyte elution
10.02080Ramp to wash strongly retained impurities
15.02080Column wash
15.16040Return to initial conditions
20.06040Re-equilibration
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.

    • Phase B: Use 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Standard Solution Preparation:

    • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve in 50 mL of Acetonitrile (diluent), sonicate for 5 minutes, and make up to volume with Acetonitrile to yield a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare working standards at 10, 25, 50, 75, and 100 µg/mL.

  • Sample Preparation:

    • Weigh an appropriate amount of the sample to achieve a target concentration of ~50 µg/mL.

    • Dissolve in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.

  • Execution:

    • Equilibrate the column with the initial mobile phase composition (60% A / 40% B) for at least 30 minutes until a stable baseline is achieved.

    • Inject a blank (diluent) to confirm no baseline interference.

    • Inject the standard solutions sequentially to establish the calibration curve.

    • Inject sample solutions in duplicate.

Method Validation Framework

To ensure the method is scientifically sound, reproducible, and defensible, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][5].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and stressed samples.Resolution ( Rs​ ) > 2.0 between analyte and nearest impurity[5].
Linearity 5 concentration levels (50% to 150% of nominal).Correlation coefficient ( R2 ) 0.999[5].
Accuracy Spike recovery at 80%, 100%, and 120% levels.Mean recovery between 98.0% and 102.0%[4].
Precision (Repeatability) 6 replicate injections of 100% standard.Relative Standard Deviation (RSD) 2.0%[4].
LOD / LOQ Signal-to-Noise (S/N) evaluation.S/N 3 for LOD; S/N 10 for LOQ[5].
Robustness Alter flow rate ( ± 0.1 mL/min), Temp ( ± 5°C).System suitability criteria (tailing 1.5) must pass[5].

Visualizing the Workflow

HPLC_Method_Dev A 1. Analyte Characterization 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid pKa ~4.5, UV Active B 2. Mobile Phase Selection 0.1% TFA (pH ~2.0) to suppress ionization A->B C 3. Stationary Phase C18 Column (Hydrophobic retention) B->C D 4. Detector Optimization UV-Vis / DAD at 275 nm C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision D->E F 6. Final Validated Protocol Ready for Routine Quantification E->F

Fig 1. Logical workflow for HPLC method development and validation of cinnamic acid derivatives.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl MasterControl URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH) URL: [Link]

  • Simultaneous Analysis of Six Components in "Chai-Hu-Kuei- Chih-Tang" by High Performance Liquid Chromatography Food and Drug Administration, Taiwan URL: [Link]

  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Sources

How to dissolve 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid for In Vitro Cell Culture Assays

Executive Summary & Mechanistic Context

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (a lipophilic cinnamic acid derivative) presents a common challenge in drug development and in vitro pharmacology: poor aqueous solubility[1][2]. Because cell culture media is inherently aqueous, introducing highly lipophilic compounds requires an amphiphilic vehicle to disrupt the compound's crystal lattice and facilitate dispersion[3].

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds[1][2]. However, DMSO is biologically active; it interacts with lipid bilayers and can induce significant cytotoxicity if not rigorously controlled[4]. This application note provides a self-validating, mechanistically grounded protocol for dissolving 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid while preserving cellular integrity.

Physicochemical Profiling

Understanding the physical properties of the compound is the first step in preventing experimental artifacts such as compound precipitation or inaccurate dosing.

Table 1: Physicochemical Properties of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid

PropertyValue / Description
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Structural Class Cinnamic acid derivative[5]
Primary Solvent 100% Anhydrous DMSO[1]
Aqueous Solubility Poor / Insoluble (Requires vehicle)[2]

The Biology of Solvent Toxicity

A critical failure point in cell-based assays is solvent-induced phenotypic shifts. DMSO is not an inert bystander; at high concentrations, it induces the cleavage of caspase-3 and PARP-1, triggering apoptosis and degrading cell membrane adhesion proteins[4].

To ensure that your assay measures the true pharmacological effect of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid rather than solvent toxicity, you must strictly adhere to established DMSO tolerance thresholds[3][4].

Table 2: Empirical DMSO Cytotoxicity Limits in Cell Culture[3][4]

Final DMSO Concentration (v/v)Biological Impact & Recommendation
≤ 0.01% Optimal for Long-Term: Completely safe for sensitive primary cells and 72h+ exposure times.
0.05% – 0.1% The Gold Standard: Safe for standard 24h assays. Minimal impact on viability or signaling.
0.1% – 0.5% Use with Caution: Acceptable only for robust, immortalized cell lines in short-term assays.
> 0.5% Not Recommended: Induces significant oxidative stress, cell cycle arrest, and apoptosis.

Self-Validating Experimental Protocol

This protocol is designed to prevent two major issues: hydrolytic degradation of the stock solution and hydrophobic collapse (precipitation) of the compound in the culture media.

Phase 1: Master Stock Preparation (50 mM)

Causality Check: Why 50 mM? A high-concentration stock allows you to achieve a 50 µM final assay concentration while keeping the final DMSO volume at exactly 0.1%.

  • Weighing: Accurately weigh 9.61 mg of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid powder.

  • Solubilization: Dissolve the powder in exactly 1.0 mL of sterile, anhydrous cell-culture grade DMSO. Vortex vigorously or sonicate in a water bath at room temperature until the solution is completely clear.

  • Aliquoting: Divide the master stock into 20 µL single-use aliquots.

    • Mechanistic Insight: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric moisture into the vial, which progressively degrades the solvent's capacity to keep lipophilic compounds in solution[3].

  • Storage: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months)[3].

Phase 2: Stepwise Media Dilution

Causality Check: Directly injecting 100% DMSO into a large volume of aqueous media creates a rapid solvent-exchange gradient. This forces the lipophilic compound into a state of supersaturation, causing it to instantly crystallize out of solution (hydrophobic collapse)[3].

  • Thaw: Thaw a single 20 µL aliquot at room temperature.

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C. Warm media significantly increases the thermodynamic solubility limit of the compound[3].

  • Intermediate Dilution: Add 2 µL of the 50 mM stock dropwise into 998 µL of pre-warmed media while continuously vortexing. This creates a 100 µM intermediate solution containing 0.2% DMSO.

  • Final Assay Plating: Mix the intermediate solution 1:1 with standard media in your assay well. This yields a final target concentration of 50 µM compound in 0.1% DMSO , safely within the biological tolerance limit[3][4].

Phase 3: Vehicle Control Standardization (Crucial)

Every experiment must include a vehicle control well that receives the exact same concentration of DMSO (0.1%) without the active compound[3]. This creates a self-validating system, ensuring any observed cytotoxicity or signaling changes are strictly due to 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid.

Workflow Visualization

Workflow A 1. Dry Compound 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid B 2. Master Stock (50 mM) Dissolve in 100% Anhydrous DMSO A->B Vortex / Sonicate until clear C 3. Aliquot & Store Store at -20°C to -80°C B->C Prevent repeated freeze-thaw cycles D 4. Intermediate Dilution Dilute in pre-warmed (37°C) media C->D Thaw at RT, add dropwise to media E 5. Final Cell Culture Assay Target Conc. with ≤ 0.1% DMSO D->E Final dilution to avoid cytotoxicity

Fig 1: Solubilization and dilution workflow for lipophilic compounds in cell culture.

Troubleshooting Precipitation

If you observe cloudiness or micro-crystals under the microscope after adding the compound to your cells:

  • Lower the Stock Concentration: Prepare a 10 mM stock instead of a 50 mM stock. A lower starting concentration reduces the shock of the solvent-exchange gradient[3].

  • Increase Agitation: Ensure you are vortexing the media while adding the DMSO stock dropwise, rather than adding the stock and mixing afterward[3].

Sources

Application Note: Strategic Utilization of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Introduction & Chemical Profiling

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (CAS: 3368-15-8), commonly referred to as α -methyl-2-methoxycinnamic acid, is a highly versatile α,β -unsaturated carboxylic acid. Its unique structural motif—a tetrasubstituted alkene framework coupled with an ortho-methoxy aryl group—makes it a privileged building block in modern organic synthesis. This application note details its use in asymmetric hydrogenation to yield chiral pharmaceutical precursors, and its application in demethylative lactonization for the synthesis of bioactive 3-methylcoumarins.

The reactivity of this compound is governed by three key functional groups:

  • The α,β -Unsaturated Carboxylic Acid : Serves as a bidentate directing group for transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reductions .

  • The Ortho-Methoxy Group : Acts as a sterically demanding substituent that influences facial selectivity during catalysis, and serves as a latent hydroxyl group for intramolecular cyclization.

  • The α -Methyl Group : Prevents unwanted alkene isomerization and provides a stable stereocenter upon reduction.

Application I: Asymmetric Hydrogenation to Chiral Hydrocinnamic Acids

Expertise & Causality

The synthesis of chiral 3-(2-methoxyphenyl)-2-methylpropanoic acid is critical for developing renin inhibitors and endothelin receptor antagonists. The presence of the ortho-methoxy group restricts the rotation of the aryl ring, locking the substrate into a preferred conformation that maximizes enantiofacial discrimination by chiral Rhodium or Ruthenium complexes . The carboxylic acid moiety coordinates with the metal center, guiding the delivery of hydrogen to a single face of the alkene.

G Substrate 3-(2-Methoxyphenyl)- 2-methylprop-2-enoic acid Complex Metal-Substrate Chelation Substrate->Complex MeOH, 25°C Catalyst Chiral Catalyst [Rh(COD)(R,R)-DuPhos]BF4 Catalyst->Complex Product (S)-3-(2-Methoxyphenyl)- 2-methylpropanoic acid (>98% ee) Complex->Product Reductive Elimination H2 H2 (50 bar) H2->Complex Oxidative Addition

Mechanistic workflow of Rh-catalyzed asymmetric hydrogenation of alpha-methylcinnamic acids.

Protocol 1.1: Standardized Asymmetric Hydrogenation Workflow

Self-Validating System: This protocol utilizes in-situ conversion monitoring via hydrogen uptake. A plateau in the pressure drop confirms reaction completion, preventing incomplete conversion while avoiding over-reduction of the aromatic ring.

  • Preparation : In a nitrogen-filled glovebox, charge a high-pressure stainless steel autoclave with 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (10.0 mmol) and the chiral catalyst [Rh(COD)(R,R)-DuPhos]BF4 (0.01 mmol, 0.1 mol%).

  • Solvent Addition : Add 25 mL of anhydrous, degassed methanol. The protic solvent accelerates the catalytic cycle by facilitating proton transfer during the reductive elimination step.

  • Pressurization : Seal the autoclave, remove it from the glovebox, and purge the system three times with ultra-pure H2​ gas. Pressurize to 50 bar.

  • Reaction : Stir the mixture at 1000 rpm at 25 °C. Monitor the pressure gauge continuously; the reaction is deemed complete when the pressure stabilizes (typically 4–6 hours).

  • Workup : Vent the H2​ gas safely. Concentrate the methanolic solution in vacuo. Filter the residue through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

  • Analysis : Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Data Presentation: Optimization of Hydrogenation Conditions
Catalyst SystemSolventPressure ( H2​ )Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
[Rh(COD)(R,R)-DuPhos]BF4 MeOH50 bar25>9998.5 (S)
[Ru(BINAP)(OAc)2] MeOH80 bar50>9994.0 (S)
[Rh(COD)(S,S)-DiPAMP]BF4 EtOH30 bar259592.0 (R)
Biocatalytic (E. coli CAR) Buffer (pH 7)Ambient3085*N/A (Yields allylic alcohol)

*Note: Biocatalytic reduction targets the carboxylic acid rather than the alkene, yielding the corresponding allylic alcohol instead of the saturated acid .

Application II: Demethylative Lactonization to 3-Methylcoumarins

Expertise & Causality

Coumarins are privileged scaffolds in medicinal chemistry, known for their antioxidant and MAO-B inhibitory properties . 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is an ideal precursor for 3-methylcoumarin. The transformation requires the cleavage of the robust aryl methyl ether. Boron tribromide ( BBr3​ ) is utilized as a hard Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide to yield the ortho-phenol intermediate. The proximity of the newly formed hydroxyl group to the α,β -unsaturated carboxylic acid drives a spontaneous, thermodynamically favorable intramolecular esterification (lactonization).

G Start 3-(2-Methoxyphenyl)- 2-methylprop-2-enoic acid Intermediate 2-Hydroxy-alpha- methylcinnamic acid Start->Intermediate Demethylation (-78°C to RT) BBr3 BBr3 (1.0 M in DCM) Lewis Acid Activation BBr3->Intermediate Lactonization Intramolecular Lactonization (-H2O) Intermediate->Lactonization Spontaneous Cyclization Product 3-Methylcoumarin (Bioactive Scaffold) Lactonization->Product

Mechanism of BBr3-mediated demethylation and subsequent lactonization to 3-methylcoumarin.

Protocol 2.1: Synthesis of 3-Methylcoumarin

Self-Validating System: The reaction progress is visually validated by the dissolution of the starting material and the distinct color change of the reaction mixture upon BBr3​ complexation. Final validation is achieved via TLC; the highly fluorescent coumarin product is easily confirmed under UV light (365 nm), distinguishing it from the non-fluorescent starting material.

  • Preparation : Dissolve 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cooling & Reagent Addition : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add BBr3​ (1.0 M in DCM, 15.0 mmol, 3.0 equiv) over 15 minutes. (Caution: BBr3​ is highly reactive and moisture-sensitive; perform inside a fume hood).

  • Cleavage Phase : Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 4 hours. The Lewis acid complexation initiates the ether cleavage.

  • Lactonization Phase : The intermediate 2-hydroxycinnamic acid spontaneously cyclizes in the acidic medium. Stir at room temperature for an additional 2 hours to ensure complete lactonization.

  • Quenching & Workup : Carefully quench the reaction by slowly pouring the mixture into 50 mL of an ice-water mixture. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3​ to remove any uncyclized acid, followed by a brine wash.

  • Purification : Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield 3-methylcoumarin as a crystalline solid.

References

  • Title: Process for transition metal-catalyzed asymmetric hydrogenation of acrylic acid derivatives, and a novel catalyst system for asymmetric transition metal catalysis.
  • Title: Making Chiral Salen Complexes Work with Organocatalysts. Source: Chemical Reviews, ACS Publications URL: [Link]

  • Title: Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Source: Green Chemistry (via ResearchGate) URL: [Link]

  • Title: IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics 2.0. Source: Institute of Mathematical Sciences URL: [Link]

Application Note: 1H and 13C NMR Spectroscopy Characterization of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Context

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (an α -methyl-2-methoxycinnamic acid derivative) is a highly functionalized α,β -unsaturated carboxylic acid. Compounds of this class serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), tyrosinase inhibitors, and advanced agrochemicals[1].

The structural elucidation of this compound relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. A key structural feature is the stereochemistry of the C=C double bond. The thermodynamic product of standard Knoevenagel or Perkin condensations is typically the (E)-isomer, where the bulky 2-methoxyphenyl group and the carboxylic acid group are positioned trans to each other to minimize steric strain[2]. This specific spatial arrangement profoundly impacts the local magnetic environment, making NMR the definitive tool for validating both molecular connectivity and stereochemical integrity[3].

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and data integrity, the following protocol details the causality behind each experimental parameter. This methodology is designed as a self-validating system: internal checks (such as specific integration ratios) immediately confirm whether the sample preparation and acquisition parameters are optimal.

Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the compound for 1 H NMR (or 40–50 mg for 13 C NMR) into a clean glass vial. Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: CDCl 3​ is chosen for its excellent solubilizing properties for moderately polar aromatic acids. Its residual proton signal (7.26 ppm) and carbon signal (77.16 ppm) serve as reliable internal chemical shift references, avoiding the need for Tetramethylsilane (TMS) which can sometimes obscure upfield methyl signals[4].

  • Filtration: Pass the dissolved sample through a tightly packed glass wool plug or a 0.22 μ m PTFE syringe filter directly into a 5 mm NMR tube.

    • Causality: Particulate matter distorts the magnetic field homogeneity ( ΔB0​ ), leading to broadened lines and loss of fine J -coupling resolution (e.g., the critical 4J allylic coupling).

Data Acquisition Parameters
  • 1 H NMR (400 MHz):

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 1.0 s

    • Pulse Angle: 30°

    • Self-Validation Check: After processing, integrate the methoxy singlet (~3.85 ppm) against the vinylic proton (~7.95 ppm). A strict 3:1 ratio validates that the relaxation delay is sufficient and the compound is pure.

  • 13 C NMR (100 MHz):

    • Number of Scans (ns): 512 to 1024 (depending on concentration)

    • Relaxation Delay (d1): 2.0 s

    • Causality: A longer d1 is mandatory for 13 C acquisition to ensure the complete longitudinal relaxation ( T1​ ) of quaternary carbons (C-1, C-1', C-2, C-2'). Because these carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation. If quaternary signals appear disproportionately weak or vanish into the baseline, the d1 delay must be increased[3].

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of (E)-3-(2-methoxyphenyl)-2-methylprop-2-enoic acid presents distinct regions that confirm its structure.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
~ 12.00Broad singlet (br s)-1H-COOH (Exchangeable)
~ 7.95Fine quartet (q) 4J = 1.51HH-3 (Vinylic proton)
~ 7.35Doublet of doublets (dd) 3J = 7.5, 4J = 1.51HH-6' (Aromatic)
~ 7.30Triplet of doublets (td) 3J = 8.0, 4J = 1.51HH-4' (Aromatic)
~ 6.95Triplet (t) 3J = 7.51HH-5' (Aromatic)
~ 6.90Doublet (d) 3J = 8.01HH-3' (Aromatic)
~ 3.85Singlet (s)-3H-OCH 3​ (Methoxy)
~ 2.10Doublet (d) 4J = 1.53HC2-CH 3​ (Allylic methyl)
Expert Insights & Causality:
  • The Vinylic Proton Deshielding Anomaly: In the (E)-isomer, the vinylic proton (H-3) is positioned cis to the carboxylic acid group. The magnetic anisotropy and the deshielding cone generated by the carbonyl oxygen drastically pull this proton downfield to ~7.95 ppm[2]. If the compound were the (Z)-isomer, this proton would resonate significantly further upfield (closer to 7.0 ppm) because it would be shielded from the carbonyl's direct anisotropic effect.

  • Allylic Coupling ( 4J ): The fine quartet splitting of the vinylic proton ( J≈1.5 Hz) and the corresponding doublet of the methyl group at 2.10 ppm is a classic 4J allylic coupling. This confirms the direct connectivity of the methyl group to the C-2 position of the double bond.

  • Aromatic Electronic Effects: The ortho-methoxy group is a strong electron-donating group via resonance (+M effect). This increases electron density at the ortho (C-3') and para (C-5') positions of the phenyl ring, shielding their respective protons and pushing them upfield to ~6.90 and ~6.95 ppm[1].

13 C NMR Spectral Analysis & Mechanistic Causality

The 13 C NMR spectrum resolves all 11 unique carbon environments, validating the carbon skeleton.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Justification
~ 173.5Quaternary (C=O)C-1Highly deshielded carbonyl carbon of the carboxylic acid.
~ 157.5Quaternary (Ar-C)C-2'Deshielded by the electronegative oxygen of the methoxy group.
~ 136.5Methine (=CH-)C-3Vinylic carbon; deshielded by resonance polarization from the aromatic ring.
~ 130.5Methine (Ar-CH)C-4'Meta to the methoxy group; relatively unaffected by +M effects.
~ 129.5Methine (Ar-CH)C-6'Meta to the methoxy group.
~ 128.5Quaternary (=C-)C-2Vinylic carbon bearing the methyl and carboxyl groups.
~ 124.0Quaternary (Ar-C)C-1'Ipso carbon attached to the double bond.
~ 120.5Methine (Ar-CH)C-5'Para to the methoxy group; shielded by +M resonance.
~ 111.0Methine (Ar-CH)C-3'Ortho to the methoxy group; highly shielded by +M resonance.
~ 55.5Primary (-CH 3​ )-OCH 3​ Standard shift for an aromatic methoxy ether[1].
~ 14.5Primary (-CH 3​ )C2-CH 3​ Allylic methyl group attached to the double bond[4].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the NMR analytical workflow, from sample preparation through to structural elucidation.

NMR_Workflow Prep Sample Preparation (15-40 mg in CDCl3) Acq1H 1H NMR Acquisition (400 MHz, ns=16) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512) Prep->Acq13C Process Data Processing (FT, Phase & Baseline Corr.) Acq1H->Process Acq13C->Process Analyze1H 1H Analysis (Integration, Multiplicity) Process->Analyze1H Analyze13C 13C Analysis (Chemical Shift Mapping) Process->Analyze13C Elucidate Structural Elucidation (E/Z Isomer Confirmation) Analyze1H->Elucidate Analyze13C->Elucidate

Figure 1: Standardized NMR workflow for cinnamic acid derivative structural elucidation.

References

  • PubChem - NIH. 2-Methoxycinnamic acid | C10H10O3 | CID 734154. Retrieved from:[Link][1]

  • PubChem - NIH. alpha-Methylcinnamic acid | C10H10O2 | CID 637817. Retrieved from: [Link][4]

  • Journal of Chemical Education - ACS Publications. Scaffolding Students' Skill Development by First Introducing Advanced Techniques through the Synthesis and 15N NMR Analysis of Cinnamamides. Retrieved from:[Link][3]

  • Molecules (Semantic Scholar). Quantitative Structure–Property Relationship (QSPR) Models for a Local Quantum Descriptor: Investigation of the 4- and 3-Substituted Ethyl Cinnamates. Retrieved from:[Link][2]

Sources

Application Note: Catalytic Hydrogenation of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

The catalytic hydrogenation of α,β-unsaturated carboxylic acids, specifically α-methylcinnamic acid derivatives, is a highly validated methodology for generating high-value building blocks in pharmaceutical development. The substrate , 3-(2-methoxyphenyl)-2-methylprop-2-enoic acid (also known as 2-methoxy-α-methylcinnamic acid), undergoes reduction of its alkene bond to yield 3-(2-methoxyphenyl)-2-methylpropanoic acid [1].

Working with this specific substrate presents two primary chemical challenges that dictate catalyst selection and reaction conditions:

  • Chemoselectivity: The molecule contains a 2-methoxy ether linkage on the aromatic ring. Aggressive hydrogenation conditions (e.g., high temperatures with highly acidic catalysts) risk hydrogenolysis of the aryl-ether (Ar-OMe) bond or over-reduction of the aromatic system.

  • Stereoselectivity: The reduction of the trisubstituted alkene generates a new chiral center at the α-carbon. Depending on the target application, the process must be tuned to yield either a racemic mixture or a highly enantioenriched product.

The Causality of Catalyst Selection
  • Racemic Reduction (Heterogeneous Catalysis): Palladium on Carbon (Pd/C) is the optimal choice for non-chiral applications. The causality behind operating at mild conditions (1–3 atm H₂, 25 °C) is kinetic: the activation energy for the reduction of the conjugated C=C bond is significantly lower than that required for the cleavage of the Ar-OMe bond. By strictly controlling the temperature and pressure, chemoselectivity is guaranteed. Kinetic studies on related α-methylcinnamic acids demonstrate that the reaction is zero-order in hydrogen pressure and first-order in the substrate, meaning massive over-pressurization is unnecessary and only increases the risk of side reactions[2].

  • Asymmetric Reduction (Homogeneous Catalysis): When the chiral (S)- or (R)-enantiomer is required, Ru(II)-BINAP complexes are the gold standard[3]. The mechanistic causality relies entirely on the substrate's carboxylic acid moiety acting as a directing group. The carboxylate coordinates to the Ru(II) center, displacing an acetate or solvent ligand. This rigid coordination within the chiral pocket of the BINAP ligand ensures that hydride transfer occurs exclusively to one enantioface of the alkene. Due to the specific mechanism of Ru(II) compared to Rh(I) catalysts, higher hydrogen pressures (5–10 MPa) are required to facilitate the heterolytic cleavage of H₂ and ensure rapid turnover[4].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By incorporating specific In-Process Controls (IPCs), the scientist can verify the success of the catalytic cycle before proceeding to downstream isolation.

Protocol A: Chemoselective Racemic Hydrogenation (Pd/C)

Objective: Complete reduction of the C=C bond while preserving the 2-methoxy group.

  • Reaction Setup: In a clean, dry 250 mL Parr hydrogenation bottle, dissolve 10.0 mmol of 3-(2-methoxyphenyl)-2-methylprop-2-enoic acid in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 50 mg of 5% Pd/C (dry weight basis). Caution: Pd/C can ignite solvent vapors; add under a blanket of nitrogen.

  • Purging & Pressurization: Seal the vessel. Purge the headspace with N₂ three times (pressurize to 2 atm, then vent). Repeat the purge cycle three times with H₂ gas. Finally, pressurize the vessel to 3 atm (approx. 45 psi) with H₂.

  • Reaction Execution: Agitate the mixture at 25 °C.

  • Self-Validation (IPC): Monitor the pressure drop. The reaction is complete when exactly 1 molar equivalent of H₂ is consumed (pressure stabilizes). Validate via TLC (UV-active starting material will convert to a less conjugated, lower-UV-absorbing product) or LC-MS.

  • Workup: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford racemic 3-(2-methoxyphenyl)-2-methylpropanoic acid as a crystalline solid or viscous oil.

Protocol B: Enantioselective Hydrogenation (Ru(II)-BINAP)

Objective: Asymmetric reduction to yield >95% ee of the chiral product.

  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve 0.05 mmol (0.5 mol%) of Ru(OAc)₂((S)-BINAP) in 10 mL of rigorously degassed methanol.

  • Substrate Loading: In a 100 mL stainless steel high-pressure autoclave, add 10.0 mmol of the substrate and 30 mL of degassed methanol. Inject the catalyst solution into the autoclave.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H₂ line. Purge with H₂ three times, then pressurize to 5.0 MPa (approx. 725 psi).

  • Reaction Execution: Heat the autoclave to 40 °C and stir vigorously (1000 rpm) for 12–18 hours.

  • Self-Validation (IPC): Cool the reactor to room temperature and carefully vent the pressure. Withdraw a 0.1 mL aliquot. Analyze via chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA/TFA mobile phase) to confirm >99% conversion and determine the enantiomeric excess (ee%) before bulk workup.

  • Isolation: Evaporate the methanol. Dissolve the residue in 0.5 M NaOH (aq) and wash with dichloromethane to remove catalyst traces. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the highly enantioenriched product.

Quantitative Data Presentation

The table below summarizes the expected performance metrics of various catalytic systems for the hydrogenation of α-methylcinnamic acid derivatives based on established literature parameters[3][4].

Catalytic SystemCatalyst Loading (mol%)H₂ Pressure (MPa)Temp (°C)Conversion (%)Enantiomeric Excess (%)
5% Pd/C (Standard)5.00.1 – 0.325>99N/A (Racemic)
Ru(OAc)₂((S)-BINAP) 0.55.0 – 10.040>99>95 (S-isomer)
Ru(OAc)₂((R)-BINAP) 0.55.0 – 10.040>99>95 (R-isomer)
Rh(COD)(DIPAMP)BF₄ 1.00.2 – 0.525>95~90 (S-isomer)

Note: Rh(I) catalysts operate at lower pressures but generally exhibit slightly lower enantioselectivities for α,β-unsaturated carboxylic acids lacking an α-acylamino group compared to Ru(II)-BINAP systems.

Process Visualization

The following workflow diagram illustrates the critical sequence of operations for the high-pressure asymmetric hydrogenation protocol, highlighting the transition from catalyst preparation to chiral isolation.

Workflow cluster_0 Asymmetric Hydrogenation Workflow Prep 1. Catalyst Preparation Ru(OAc)2(BINAP) in MeOH Substrate 2. Substrate Addition 2-Methoxy-α-methylcinnamic acid Prep->Substrate Purge 3. Reactor Purging N2 followed by H2 Substrate->Purge Reaction 4. Pressurization & Reaction 5-10 MPa H2, 40°C Purge->Reaction Workup 5. Depressurization & Workup Solvent Evaporation & Extraction Reaction->Workup Product 6. Chiral Product Isolation >95% ee Workup->Product

Fig 1: Step-by-step workflow for the Ru(II)-BINAP catalyzed asymmetric hydrogenation process.

References

  • "Enantioselective Hydrogenation of α-Methylcinnamic Acid Over PD/AL2O3" by Xiaojing Sun Source: Scholar Commons (sc.edu) URL: [Link]

  • Asymmetric Hydrogenation (Course Materials) Source: ethz.ch URL: [Link]

  • Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation Source: ResearchGate URL:[Link]

Sources

Application Notes & Protocols: 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Compound Identity: 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (also known as 2-methoxy- α -methylcinnamic acid) CAS Number: 3368-15-8

Executive Summary & Structural Rationale

In modern drug discovery, functionalized cinnamic acids serve as highly versatile building blocks. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is a specialized derivative that incorporates two critical structural modifications over the standard cinnamic acid backbone: an ortho-methoxy group and an α -methyl group.

From a rational drug design perspective, these modifications are not arbitrary; they dictate the molecule's physicochemical behavior and receptor binding affinity:

  • Conformational Locking ( α -Methyl Group): The introduction of the methyl group at the α -position introduces significant steric bulk. This restricts the dihedral angle of the propenoic acid chain, heavily favoring the rigid (E)-isomer. This rigidification reduces the entropic penalty upon binding to narrow enzyme active sites, a principle heavily utilized in the design of Phospholipase A2 (PLA2) inhibitors[1].

  • Electronic & Steric Tuning (ortho-Methoxy Group): The methoxy group at the 2-position acts as both a hydrogen-bond acceptor and an electron-donating group. This specific substitution pattern has been definitively linked to the noncompetitive inhibition of tyrosinase (disrupting melanin biosynthesis) and the inhibition of α -glucosidase in metabolic disease models[2][3].

This guide details the validated workflows for utilizing this precursor in two primary drug discovery applications: the synthesis of amidinophenol-based PLA2 inhibitors and the biocatalytic generation of allylic alcohols.

Pathway Visualization: PLA2 Inhibition Cascade

To understand the utility of this precursor, it is essential to map its downstream pharmacological impact. When 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is coupled into an amidinophenol derivative, it acts as a potent inhibitor of Phospholipase A2 (PLA2), effectively halting the arachidonic acid inflammatory cascade[1].

PLA2_Pathway Precursor 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (Precursor) Inhibitor Amidinophenol Derivative (Active Drug) Precursor->Inhibitor Synthetic Coupling PLA2 Phospholipase A2 (PLA2) Enzyme Inhibitor->PLA2 Competitive Inhibition Phospholipids Membrane Phospholipids PLA2->Phospholipids Blocked AA Arachidonic Acid (AA) Phospholipids->AA Cleaved by PLA2 Inflammation Inflammatory Prostaglandins & Leukotrienes AA->Inflammation COX/LOX Pathways

Fig 1: Synthesis of PLA2 inhibitors from the precursor and downstream blockade of the inflammatory cascade.

Protocol A: Synthesis of Amidinophenol Derivatives (PLA2 / Protease Inhibitors)

Amidinophenol derivatives synthesized from α -methylcinnamic acids demonstrate potent inhibitory activity against PLA2 and various proteases (e.g., trypsin, thrombin)[1]. The following protocol outlines the amidation and coupling workflow.

Causality of Experimental Choices:
  • Activation Reagent: We utilize EDC/HOBt rather than thionyl chloride to activate the carboxylic acid. The α,β -unsaturated double bond is sensitive to harsh halogenating agents, which can lead to unwanted Michael addition of chlorides.

  • Self-Validating Step: The reaction progress is monitored via HPLC at 254 nm, taking advantage of the highly conjugated chromophore of the 2-methoxycinnamic acid backbone.

Step-by-Step Methodology:
  • Carboxylic Acid Activation:

    • Dissolve 1.0 mmol of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 mmol of Hydroxybenzotriazole (HOBt). Stir at 0°C for 30 minutes to form the active ester.

  • Amine Coupling:

    • Introduce 1.1 mmol of the secondary amine (e.g., 2-ethoxycarbonylpiperidine) and 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to the mixture.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

  • In-Process Control (IPC):

    • Quench a 10 µL aliquot in 1 mL of acetonitrile. Analyze via RP-HPLC (C18 column, 60:40 Water:MeCN, 0.1% TFA). The precursor peak (typically eluting at ~4.5 min) should be <5% relative to the product peak (~7.2 min).

  • Phenolic Coupling (Amidination):

    • Following aqueous workup and isolation of the intermediate amide, couple the compound with p-amidinophenol using standard esterification protocols (e.g., DCC/DMAP in dichloromethane) to yield the final PLA2 inhibitor[1].

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the (E)-isomer exclusively.

Protocol B: Biocatalytic Reduction to Allylic Alcohols

Chemical reduction of α,β -unsaturated carboxylic acids to allylic alcohols is notoriously difficult, as traditional hydride reducing agents (like LiAlH4) often inadvertently reduce the conjugated double bond. To preserve the α -methyl and alkene geometry, we utilize a highly specific whole-cell biotransformation utilizing Carboxylic Acid Reductase (CAR)[4].

Workflow Visualization

Biocatalysis_Workflow Substrate Precursor Addition (10 mM) Biocatalyst E. coli expressing CAR & GDH Substrate->Biocatalyst Reaction Whole-cell Biotransformation (30°C, 24h, pH 7.5) Biocatalyst->Reaction Extraction EtOAc Extraction & Centrifugation Reaction->Extraction Analysis HPLC/GC-MS Quantification Extraction->Analysis

Fig 2: Workflow for the biocatalytic reduction of the precursor to allylic alcohols using CAR enzymes.

Step-by-Step Methodology:
  • Preparation of Biocatalyst:

    • Cultivate recombinant E. coli expressing Carboxylic Acid Reductase (CAR) and Glucose Dehydrogenase (GDH) in LB medium containing appropriate antibiotics.

    • Induce protein expression with 0.1 mM IPTG at OD600 = 0.6. Incubate at 20°C for 18 hours.

  • Biotransformation Setup:

    • Harvest cells by centrifugation and resuspend in 50 mM Tris-HCl buffer (pH 7.5) containing 100 mM glucose (to drive the GDH cofactor recycling system).

    • Add 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid to a final concentration of 10 mM (using a 1 M stock solution in DMSO).

  • Incubation & Monitoring:

    • Incubate the reaction mixture at 30°C with orbital shaking at 200 rpm for 24 hours.

    • The CAR enzyme specifically reduces the carboxylic acid to the corresponding aldehyde, which is subsequently reduced to the allylic alcohol by endogenous E. coli alcohol dehydrogenases (ADHs)[4].

  • Extraction:

    • Terminate the reaction by adding an equal volume of ethyl acetate (EtOAc). Vortex vigorously for 2 minutes and centrifuge at 4000 x g for 10 minutes to separate the organic phase.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield the pure 3-(2-methoxyphenyl)-2-methylprop-2-en-1-ol.

Quantitative Data: Biological Activity Profile

The structural modifications of the cinnamic acid core drastically alter its biological activity. The table below summarizes the comparative inhibitory profiles of methoxycinnamic acid derivatives against key drug discovery targets.

Compound / DerivativeTarget EnzymeIC50 / EC50 ValueMechanism of ActionReference
trans-2-Methoxycinnamic acid α -Glucosidase4.34 mMCompetitive Inhibition[3]
2-Methoxycinnamic acid Tyrosinase~0.5 - 2.0 mMNoncompetitive Inhibition[2]
(E)-2-Methoxycinnamic acid A. fischeri (Ecotox Model)4.19 mg/L (EC50)Cellular toxicity / luminescence inhibition[5]
Amidinophenol α -methyl derivative Phospholipase A2 (PLA2)< 1.0 µMCompetitive Active Site Blockade[1]

Note: The addition of the α -methyl group in the amidinophenol derivatives shifts the activity from weak millimolar metabolic inhibition to potent micromolar anti-inflammatory activity, showcasing the power of this specific precursor in lead optimization.

References

  • Google Patents.CA2106452C - Amidinophenol derivatives. Google Patents.
  • ResearchGate. Biocatalytic reduction of α , β -unsaturated carboxylic acids to allylic alcohols. ResearchGate. Available at:[Link]

  • MDPI. Ecotoxicological Evaluation of Simple Xanthone, Cinnamic Acid, and Chalcone Derivatives Using the Microtox Assay. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of α -methyl cinnamic acid derivatives. This guide is specifically engineered for researchers and drug development professionals encountering yield, stereoselectivity, or isolation bottlenecks when synthesizing 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid .

Because of the unique electronic and steric profile of the ortho-methoxy substituted aromatic ring, traditional synthetic routes often fail to deliver scalable yields. This center provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to overcome these challenges.

Route Selection & Quantitative Yield Analysis

The synthesis of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is typically approached via three primary carbon-carbon bond-forming reactions. However, the ortho-methoxy group introduces severe steric hindrance and resonance electron donation, which deactivates the aldehyde carbonyl toward nucleophilic attack[1].

To optimize your workflow, consult the comparative data below to select the most efficient route for your scale and purity requirements.

Table 1: Comparative Analysis of Synthetic Routes

Synthetic RouteReagents & ConditionsTypical YieldE/Z RatioPrimary Bottleneck & Causality
Perkin Reaction Propionic anhydride, Na-propionate (130°C, 48h)20–45%~80:20High Steric Hindrance: Bulky anhydride enolate struggles to attack the deactivated, sterically crowded carbonyl[1].
Knoevenagel-Doebner Methylmalonic acid, Piperidine/Pyridine (Reflux, 24h)40–60%~85:15Decarboxylation: Incomplete decarboxylation of the intermediate diacid lowers overall yield.
Horner-Wadsworth-Emmons (HWE) Triethyl 2-phosphonopropionate, NaH, THF (0°C to RT)85–95% >95:5 Saponification Required: The highly nucleophilic phosphonate overcomes steric barriers, but requires a secondary ester hydrolysis step[2].

Mechanistic Workflow & Route Visualization

The diagram below illustrates the divergence between the low-yielding Perkin pathway and the high-yielding HWE pathway. The HWE route is prioritized in modern drug development due to its superior thermodynamic control and ability to bypass the steric bulk of the ortho-methoxy group.

SynthesisWorkflow SM 2-Methoxybenzaldehyde PerkinReagents Propionic Anhydride + Na-Propionate (130°C, 48h) SM->PerkinReagents HWEReagents Triethyl 2-phosphonopropionate + NaH (THF, 0°C) SM->HWEReagents PerkinBottleneck Steric Hindrance & Electronic Deactivation PerkinReagents->PerkinBottleneck PerkinYield Low Yield (20-45%) Poor E/Z Control PerkinBottleneck->PerkinYield Product 3-(2-Methoxyphenyl) -2-methylprop-2-enoic acid (>95% E-isomer) PerkinYield->Product Direct but inefficient HWEEster Ethyl 3-(2-methoxyphenyl) -2-methylprop-2-enoate HWEReagents->HWEEster Highly Nucleophilic Saponification LiOH, THF/H2O Reflux, 12h HWEEster->Saponification Saponification->Product High Yield (85-95%)

Fig 1: Reaction pathways comparing the inefficient Perkin reaction with the optimized HWE workflow.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explained so researchers can adapt the parameters to their specific lab environments.

Protocol A: Optimized Horner-Wadsworth-Emmons (HWE) & Saponification (Recommended)

This two-step protocol utilizes triethyl 2-phosphonopropionate to install the α -methyl alkene system with high (E)-stereoselectivity[2][3].

Step 1: Olefination (Ester Formation)

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert argon atmosphere at 0°C. Dropwise, add Triethyl 2-phosphonopropionate (1.1 eq).

    • Self-Validation: Hydrogen gas evolution will occur. Stir until bubbling ceases and the solution becomes clear, confirming complete formation of the phosphonate carbanion.

  • Nucleophilic Addition: Add 2-Methoxybenzaldehyde (1.0 eq) dissolved in anhydrous THF dropwise to the carbanion solution at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The high nucleophilicity of the phosphonate carbanion easily overcomes the steric shielding of the ortho-methoxy group.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Saponification (Acid Formation)

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and H2​O . Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq). Reflux the mixture at 70°C for 12–16 hours.

    • Causality: The α -methyl group and ortho-methoxy group create a highly sterically congested ester. Standard room-temperature saponification will fail; prolonged heating with a small, hard cation ( Li+ ) is required to drive the hydrolysis.

  • Isolation: Cool the mixture, remove THF under reduced pressure, and dilute the aqueous layer with water. Wash once with diethyl ether to remove unreacted organic impurities.

  • Precipitation: Acidify the aqueous layer with 2M HCl to pH 2.

    • Self-Validation: A dense white precipitate of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid will form immediately. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Troubleshooting Guides & FAQs

Q1: Why is my yield so low (<30%) when using the traditional Perkin reaction? A: The Perkin reaction relies on the attack of a bulky propionic anhydride enolate onto the aldehyde. The ortho-methoxy group of 2-methoxybenzaldehyde exerts significant steric hindrance, physically blocking the trajectory of the attacking enolate. Furthermore, the methoxy group is an electron-donating group via resonance, which decreases the electrophilicity (partial positive charge) of the aldehyde carbon[1]. If you must use the Perkin route, consider utilizing microwave irradiation to force the reaction kinetically.

Q2: How can I maximize the (E)-isomer stereoselectivity in my synthesis? A: Stereoselectivity is dictated by thermodynamic vs. kinetic control. To maximize the (E)-isomer, utilize the HWE reaction with a stabilized ylide equivalent (triethyl 2-phosphonopropionate). Under these conditions, the initial nucleophilic attack forms a betaine intermediate reversibly. The system equilibrates to favor the thermodynamically more stable anti-betaine, which subsequently collapses via a trans-oxaphosphetane to yield the (E)-alkene exclusively.

HWEStereo Start Aldehyde + Phosphonate Carbanion AntiBetaine Anti-Betaine (Thermodynamically Stable) Start->AntiBetaine Reversible Equilibration SynBetaine Syn-Betaine (Sterically Clashing) Start->SynBetaine Kinetic Pathway TransOxa Trans-Oxaphosphetane AntiBetaine->TransOxa E_Alkene (E)-Alkene (Major Product) TransOxa->E_Alkene Collapse SynBetaine->AntiBetaine Equilibration shifts to stable form CisOxa Cis-Oxaphosphetane SynBetaine->CisOxa Z_Alkene (Z)-Alkene (Minor Product) CisOxa->Z_Alkene Collapse

Fig 2: Thermodynamic equilibration in the HWE reaction driving high (E)-stereoselectivity.

Q3: My TLC shows that the saponification of the HWE ester is incomplete even after 4 hours. What is going wrong? A: This is a classic symptom of steric shielding. The ester carbonyl is flanked by the α -methyl group on one side and the bulky ortho-methoxyphenyl ring on the other, making it highly resistant to hydroxide attack. You must increase the reaction temperature to a vigorous reflux (70-80°C) and extend the reaction time to at least 12–16 hours. Switching from NaOH to LiOH can also help, as the smaller lithium cation coordinates more effectively with the sterically hindered carbonyl oxygen.

Q4: I am getting an oily residue instead of crystals after acidification. How do I induce crystallization? A: Oily residues indicate the presence of trapped organic solvents or unreacted ortho-methoxybenzaldehyde. Ensure you perform a thorough diethyl ether wash of the basic aqueous layer before acidification. If the product still oils out upon adding HCl , extract the oil into dichloromethane (DCM), dry it, and evaporate the solvent. Triturate the resulting crude mass with cold hexanes or a minimal amount of cold ethanol to induce crystallization.

Sources

Technical Support Center: Crystallization of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on reducing impurities during the crystallization of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid. This document offers a comprehensive question-and-answer-based approach to address common challenges, supported by detailed protocols and scientific principles.

Introduction

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is a substituted cinnamic acid derivative of interest in pharmaceutical research. Achieving high purity of this compound is critical for its intended applications, and crystallization is a pivotal final step in its purification. However, successful crystallization that effectively removes impurities can be a significant challenge. This guide will walk you through common issues and their resolutions, empowering you to optimize your crystallization process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm seeing a lower than expected yield after crystallization. What are the likely causes and how can I improve it?

A low yield can be attributed to several factors during the crystallization process. Here's a breakdown of potential causes and their solutions:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product is a common reason for low recovery. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. If you've added too much, carefully evaporate some of the solvent to re-saturate the solution.

  • Premature Crystallization: If the compound crystallizes too early, for instance, during a hot filtration step, product can be lost.

    • Solution: Use a slight excess of hot solvent before filtration and pre-heat your filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature.

  • Inappropriate Solvent Choice: The ideal solvent should have high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. A good starting point for cinnamic acid derivatives can be mixtures of polar and non-polar solvents.[1]

  • Aggressive Washing: Washing the collected crystals with a large volume of cold solvent can redissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent. The cold temperature minimizes the solubility of your product while still washing away impurities.

Q2: My crystallized product is still impure. What types of impurities should I expect and how can I remove them?

The nature of the impurities will largely depend on the synthetic route used to prepare 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid. Common synthetic methods for cinnamic acid derivatives include the Perkin reaction and the Knoevenagel condensation.[2][3][4][5][6][7][8]

Potential Impurities:

  • Unreacted Starting Materials: Such as 2-methoxybenzaldehyde and propionic anhydride (in the case of a Perkin-type reaction).

  • Side-Reaction Products:

    • Self-condensation of the aldehyde: 2-methoxybenzaldehyde can react with itself under basic conditions.[4]

    • Michael Adducts: Nucleophiles can potentially add to the α,β-unsaturated system of the product.

  • Isomers: The synthesis may produce a mixture of (E) and (Z) isomers. The (E)-isomer is typically the more stable and desired product.

Strategies for Removal:

  • Solvent Selection: The key is to choose a solvent system where the desired compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold), while the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (can be removed by hot filtration).

  • Recrystallization Technique: For stubborn impurities, a second recrystallization may be necessary.

  • Activated Carbon Treatment: If you observe colored impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules.[9]

  • pH Adjustment: As your product is a carboxylic acid, its solubility is pH-dependent. You can exploit this by dissolving the crude product in an aqueous basic solution (like sodium bicarbonate), filtering to remove any non-acidic impurities, and then re-precipitating your product by adding acid. This is then followed by a recrystallization from an appropriate organic solvent.

Q3: I'm having trouble inducing crystallization. What can I do?

Sometimes, even when a solution is supersaturated, crystals are slow to form. Here are several techniques to induce crystallization:

  • Seeding: Add a small, pure crystal of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid to the cooled solution. This provides a nucleation site for crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can act as nucleation sites.

  • Reducing Temperature: If crystallization hasn't occurred at room temperature, try cooling the solution in an ice bath.

  • Adding an Anti-Solvent: If you have your compound dissolved in a solvent in which it is very soluble, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid, indicating the onset of precipitation. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q4: What is the ideal cooling rate for my crystallization, and how does it affect purity?

A slow cooling rate is generally preferred for obtaining larger and purer crystals.

  • Slow Cooling: Allows for the selective incorporation of the target molecules into the growing crystal lattice, while impurities tend to remain in the solution. This typically results in larger, well-formed crystals of higher purity.

  • Rapid Cooling (Crash Crystallization): Can trap impurities within the crystal lattice as the crystals form too quickly for equilibrium to be established. This often leads to smaller, less pure crystals.

Recommended Practice: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once it has reached room temperature, you can then place it in an ice bath to maximize the yield.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent for the recrystallization of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid.

Materials:

  • Crude 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid

  • Small test tubes

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Heating block or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of your crude product into several separate test tubes.

  • Add a small amount (around 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, that solvent is not suitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while stirring.

  • Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, high solubility at elevated temperatures, and significant crystal formation upon cooling.

Data Summary Table for Solvent Screening:

SolventSolubility at Room Temp.Solubility when HotCrystal Formation on Cooling
WaterInsolubleSparingly SolublePoor
EthanolSolubleVery SolubleFair
IsopropanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolubleFair
Ethyl AcetateSparingly SolubleSolubleGood
TolueneSparingly SolubleSolubleGood
HexaneInsolubleInsolubleNone
Ether/Petroleum EtherSparingly SolubleSolubleGood (based on literature for a similar compound)

Note: This table is illustrative. You must perform these tests with your specific compound.

Protocol 2: Recrystallization of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined from the screening protocol above. A two-solvent system of an ether (like diethyl ether or MTBE) and a non-polar solvent (like hexane or petroleum ether) is a good starting point based on literature for similar compounds.[10]

Materials:

  • Crude 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system) to the flask while gently heating and swirling until the solid is completely dissolved.

  • If using a two-solvent system, add the second, less-soluble solvent dropwise while the solution is hot until you observe persistent cloudiness. Then, add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air dry. The melting point of pure (E)-3-(2-methoxyphenyl)prop-2-enoic acid is reported to be 185 °C.[11][12]

Visualizing the Crystallization Workflow

CrystallizationWorkflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: A generalized workflow for the recrystallization process.

Purity Analysis

To confirm the purity of your crystallized 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid, several analytical techniques can be employed:

  • Melting Point Analysis: A sharp melting point close to the literature value (185 °C for the (E)-isomer) is a good indicator of purity.[11][12] Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique to assess purity. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any remaining impurities if their concentration is high enough for detection.

Logical Relationships in Troubleshooting

TroubleshootingLogic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Purity Low Purity Trapped Impurities Trapped Impurities Low Purity->Trapped Impurities Incomplete Separation Incomplete Separation Low Purity->Incomplete Separation Co-crystallization Co-crystallization Low Purity->Co-crystallization Slower Cooling Slower Cooling Trapped Impurities->Slower Cooling Solvent Rescreening Solvent Rescreening Incomplete Separation->Solvent Rescreening Second Recrystallization Second Recrystallization Incomplete Separation->Second Recrystallization pH Adjustment/Wash pH Adjustment/Wash Incomplete Separation->pH Adjustment/Wash Co-crystallization->Solvent Rescreening

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with developing robust, reproducible chromatographic methods for 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (an α -methyl cinnamic acid derivative).

Here, we move beyond generic advice to address the specific physicochemical behavior of this molecule, providing field-proven troubleshooting workflows, self-validating experimental protocols, and mechanistic explanations for every optimization step.

Analyte Profile & Chromatographic Fundamentals

To optimize the mobile phase, we must first understand the molecule's structural causality. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid features three critical moieties:

  • Carboxylic Acid Group (pKa ~4.4): Dictates the pH-dependency of the separation. If the mobile phase pH is near or above the pKa, the molecule ionizes, leading to split peaks, poor retention, and irreproducibility[1].

  • α -Methyl Group: Adds steric bulk and increases overall hydrophobicity (LogP) compared to standard cinnamic acid, requiring a slightly higher elution strength (more organic modifier).

  • 2-Methoxyphenyl Ring: Provides a strong chromophore for UV detection and acts as a hydrogen-bond acceptor, influencing selectivity when using protic solvents like methanol.

Quantitative Data Summary: Target Chromatographic Parameters
ParameterRecommended Starting PointMechanistic Rationale
Aqueous Phase 0.1% Formic Acid or 0.1% TFA in Water (pH 2.5 - 3.0)Suppresses ionization of the carboxylic acid, ensuring the analyte remains in its neutral, hydrophobic state[1][2].
Organic Phase Acetonitrile (ACN)Lower viscosity and superior UV transparency compared to Methanol. ACN also minimizes complex hydrogen-bonding interactions[1].
Initial Gradient 5% to 95% ACN over 20 minutesBroad elutropic screening to determine the optimal isocratic ratio[2].
UV Detection 270 nm – 280 nmCaptures the maximum absorbance of the conjugated aromatic-alkene system[1].
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer, sharpening peaks.

Mechanistic Workflows & Logic

The following diagrams illustrate the core logic behind mobile phase optimization for this specific analyte.

Pathway A: The Role of pH in Retention and Peak Shape

pHLlogic Molecule 3-(2-Methoxyphenyl)- 2-methylprop-2-enoic acid (pKa ~4.4) LowPH Mobile Phase pH < 3.0 (e.g., 0.1% TFA) Molecule->LowPH HighPH Mobile Phase pH > 5.0 (Neutral/Basic Buffer) Molecule->HighPH Protonated Protonated State (Neutral) High Hydrophobicity LowPH->Protonated Ionized Ionized State (Anion) Low Hydrophobicity HighPH->Ionized GoodRet Strong C18 Interaction Sharp, Symmetrical Peaks Protonated->GoodRet BadRet Weak C18 Interaction Early Elution, Tailing Ionized->BadRet

Caption: Mechanistic pathway showing how mobile phase pH dictates the ionization state and retention.

Pathway B: Troubleshooting Decision Tree

TroubleshootingTree Start Analyze Initial Chromatogram CheckTailing Is severe peak tailing observed (As > 1.5)? Start->CheckTailing CheckRetention Is retention time too short (k' < 2)? CheckTailing->CheckRetention No FixTailing Action: Lower aqueous pH to 2.5 (Increase Formic Acid to 0.1-0.2%) CheckTailing->FixTailing Yes FixRetention Action: Decrease Organic Modifier % by 5-10% CheckRetention->FixRetention Yes Optimal Optimal Separation Achieved Proceed to Validation CheckRetention->Optimal No CheckSilanols Warning: Check for secondary silanol interactions on column FixTailing->CheckSilanols If tailing persists

Caption: Step-by-step decision tree for diagnosing and resolving common chromatographic errors.

Step-by-Step Methodology: Self-Validating Mobile Phase Optimization Protocol

This protocol is designed as a self-validating system: each step contains a built-in check to ensure the chemical environment is behaving as expected before proceeding to the next phase.

Phase 1: Preparation of the Aqueous Phase (pH Control)

  • Measure: Dispense 1000 mL of LC-MS grade water into a clean reservoir.

  • Acidify: Add exactly 1.0 mL of LC-MS grade Formic Acid (to achieve 0.1% v/v).

  • Validate: Measure the pH of the solution. It must read between 2.6 and 2.8. Causality: A pH well below the analyte's pKa (~4.4) guarantees >99% of the molecules are in the protonated state, eliminating peak splitting caused by mixed ionization states[1][2].

  • Degas: Sonicate for 10 minutes or use inline vacuum degassing to prevent micro-bubble formation in the pump.

Phase 2: Broad Gradient Screening (Elutropic Range Testing)

  • Setup: Connect a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm for UHPLC, or 150 x 4.6 mm, 5 µm for HPLC).

  • Program Gradient: Run a linear gradient from 5% Acetonitrile (B) to 95% Acetonitrile (B) over 15 column volumes[2].

  • Execute: Inject a 10 µg/mL standard of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid.

  • Validate: Calculate the elution composition at the time of the peak apex (accounting for dwell volume). If the analyte elutes at 45% B during the gradient, your ideal isocratic starting point is approximately 35-40% B.

Phase 3: Isocratic Fine-Tuning & Selectivity Adjustment

  • Set Isocratic Ratio: Based on Phase 2, set the pump to the calculated isocratic ratio (e.g., 60% Aqueous / 40% ACN).

  • Evaluate Retention Factor ( k′ ): Ensure the peak elutes with a k′ between 2 and 10. If k′<2 , decrease the ACN concentration by 5% increments.

  • Assess Peak Symmetry ( As​ ): If As​>1.5 (tailing), the column may have active silanols. Self-Correction: Switch to a highly end-capped column or substitute 0.1% Formic Acid with 0.1% Trifluoroacetic Acid (TFA), which acts as a stronger ion-pairing agent to mask silanols[2].

Frequently Asked Questions (FAQs)

Q1: Why is my analyte exhibiting severe peak tailing even though I am using a C18 column? A1: Peak tailing for carboxylic acids is almost always a symptom of secondary interactions. When the mobile phase pH is too close to the analyte's pKa (~4.4), a fraction of the molecules ionize. The ionized carboxylate anions interact strongly with unreacted silanol groups (which are also ionized at mid-pH) on the silica backbone of the column[1]. Solution: Lower the mobile phase pH to 2.5 using 0.1% phosphoric acid (for UV) or formic acid (for LC-MS) to fully protonate the analyte and suppress silanol ionization[1][2].

Q2: Should I use Methanol or Acetonitrile as my organic modifier? A2: Acetonitrile (ACN) is generally preferred as the starting point. It has lower viscosity (resulting in lower system backpressure) and a lower UV cutoff, which provides a cleaner baseline at the 270 nm detection wavelength required for this conjugated system[1]. However, because Methanol is a protic solvent, it can hydrogen-bond with the methoxy group on the analyte's aromatic ring. If you are struggling to resolve this analyte from closely related impurities, switching to Methanol will fundamentally alter the selectivity and may resolve the critical pair[1][3].

Q3: I want to transfer this method to LC-MS. Can I keep using my current phosphate buffer? A3: No. Non-volatile buffers like phosphate will precipitate in the MS source, causing catastrophic contamination and signal suppression. You must replace the phosphate buffer with a volatile alternative. A concentration of 0.1% formic acid (approx. 1 mM to 26 mM depending on preparation) is ideal, as it maintains the low pH required for reproducible retention while being fully compatible with electrospray ionization (ESI)[2][4]. Note that in negative ion mode, sensitivity may be slightly reduced at low pH, but retention reproducibility is prioritized[4].

Q4: How does the α -methyl group change the chromatography compared to standard cinnamic acid? A4: The α -methyl group increases the lipophilicity (LogP) of the molecule and introduces steric hindrance around the double bond. In reversed-phase HPLC, this means 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid will have a longer retention time than its non-methylated counterpart under identical mobile phase conditions. You will likely need to increase the organic modifier percentage by 2-5% to achieve the same retention time.

References

  • Source: PubMed (Rapid Commun Mass Spectrom.)
  • Optimization of mobile phase for HPLC analysis of cinnamic acid Source: Benchchem URL
  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL

Sources

Troubleshooting low reactivity of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Support Center. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (an α -methyl, ortho-methoxy substituted cinnamic acid) is a notoriously challenging substrate in transition-metal-catalyzed cross-coupling reactions, particularly in decarboxylative Heck-type couplings. Its unique structural topology creates a perfect storm of steric hindrance and electronic deactivation.

This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to help you overcome these specific synthetic barriers.

Substrate Pathology: Understanding the Causality

To troubleshoot effectively, we must first understand the molecular causality behind the low reactivity of this specific substrate:

  • Steric Encumbrance ( α -Methyl Effect): The α -methyl group introduces significant allylic strain ( A1,3 strain), which forces the carboxylate or alkene moiety out of coplanarity with the aromatic ring. This geometric distortion severely raises the activation energy required for the initial insertion or decarboxylative palladation step.

  • Catalyst Poisoning (ortho-Methoxy Effect): The ortho-methoxy group is a strong electron-donating group that acts as a hemilabile Lewis base[1]. During the catalytic cycle, the oxygen atom can chelate to the Palladium(II) center, forming a stable, off-cycle palladacycle. This resting state effectively traps the catalyst, preventing transmetalation or reductive elimination, leading to stalled reactions.

Frequently Asked Questions (FAQs)

Q1: My decarboxylative cross-coupling of this substrate stalls at <15% conversion. What is the primary cause? A: This is a classic symptom of catalyst poisoning via ortho-methoxy chelation combined with a high decarboxylation barrier. When using standard Pd catalysts without appropriate additives, the reaction forms a stable Pd-intermediate that fails to turn over. The addition of a silver salt, specifically Ag2​CO3​ , is critical. Silver acts as a co-catalyst that facilitates the decarboxylation step via a Ag-mediated pathway, subsequently undergoing transmetalation to Pd, bypassing the high-energy Pd-only decarboxylation barrier[2].

Q2: Which ligand class is required to overcome the combined α -methyl and ortho-methoxy steric bulk? A: Standard phosphines (like PPh3​ or dppf) are insufficient. You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or trialkylphosphines. Ligands such as CyJohnPhos or tBu3​P are required[3]. The extreme steric bulk of these ligands accelerates the rate-limiting reductive elimination step, while their electron-rich nature stabilizes the active Pd(0) species against the deactivating effects of the electron-rich substrate[1].

Q3: I am observing significant protodecarboxylation (formation of 1-methoxy-2-(prop-1-en-1-yl)benzene) instead of the cross-coupled product. How do I fix this? A: Protodecarboxylation occurs when the decarboxylated intermediate undergoes protonation rather than transmetalation/insertion with the aryl halide. This indicates that the transmetalation step is too slow relative to protonation. To resolve this:

  • Ensure strictly anhydrous conditions, as adventitious water is the primary proton source.

  • Switch to a more polar aprotic solvent (e.g., DMA or DMF) to accelerate the transmetalation step.

Troubleshooting Logical Workflow

Use the following diagnostic workflow to identify and resolve your specific reaction bottleneck based on observable experimental outcomes.

TroubleshootingWorkflow Start Low Reactivity of 3-(2-Methoxyphenyl)- 2-methylprop-2-enoic acid Q1 Is the starting acid unconsumed? Start->Q1 Unconsumed Yes: Catalyst Deactivation or High Activation Barrier Q1->Unconsumed Yes Consumed No: Side Reactions Dominating Q1->Consumed No Sol1 Steric/Electronic Block: Switch to bulky electron-rich ligands (e.g., CyJohnPhos, tBu3P) Unconsumed->Sol1 Sol2 o-OMe Coordination: Add Ag2CO3 co-catalyst to facilitate decarboxylation Unconsumed->Sol2 Q2 Identify Side Product Consumed->Q2 Protodecarb Protodecarboxylation (Loss of CO2, no coupling) Q2->Protodecarb Homocoupling Homocoupling of Aryl Halide Partner Q2->Homocoupling Sol3 Eliminate proton sources: Ensure strictly anhydrous conditions & pure solvent Protodecarb->Sol3 Sol4 Accelerate Transmetalation: Switch to polar aprotic solvent (DMA) and optimize base Homocoupling->Sol4

Diagnostic workflow for troubleshooting cross-coupling of highly hindered cinnamic acids.

Quantitative Data: Parameter Optimization

The following table summarizes the causal effects of various catalytic parameters on the conversion of highly hindered, ortho-methoxy substituted cinnamic acids in decarboxylative cross-coupling with aryl iodides[2].

Catalyst PrecursorLigandAdditiveSolventTemp (°C)Result / ObservationCausality
Pd(OAc)2​ (10 mol%) PPh3​ (20 mol%) K2​CO3​ DMF120< 5% YieldLigand too small; Pd trapped by o-OMe chelation.
PdCl2​ (10 mol%)CyJohnPhos (20 mol%)NoneDMA1500% YieldDecarboxylation barrier too high without Ag co-catalyst.
PdCl2​ (10 mol%)CyJohnPhos (20 mol%) Ag2​CO3​ (3.0 eq)DMA150> 75% YieldAg facilitates decarboxylation; bulky ligand forces reductive elimination.
Pd2​(dba)3​ (5 mol%) tBu3​P (20 mol%) Ag2​CO3​ (3.0 eq)Toluene120~ 45% YieldNon-polar solvent slows down transmetalation, leading to homocoupling.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, use the following self-validating protocol for the Decarboxylative Cross-Coupling of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid with Aryl Iodides [2]. This protocol includes built-in analytical checkpoints to prevent wasted time on failed reactions.

Materials Required:

  • 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (0.3 mmol, 1.0 equiv)

  • Aryl iodide (e.g., 4-iodoanisole) (0.36 mmol, 1.2 equiv)

  • PdCl2​ (0.03 mmol, 10 mol%)

  • CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl) (0.06 mmol, 20 mol%)

  • Ag2​CO3​ (0.9 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (2.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add PdCl2​ , CyJohnPhos, and Ag2​CO3​ .

    • Causality Check: Ag2​CO3​ is light and moisture sensitive. Use fresh, dry reagent to prevent premature catalyst quenching.

  • Substrate Addition: Add the 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid and the aryl iodide.

  • Solvent Addition & Degassing: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous DMA (2.0 mL) via syringe.

  • Reaction Initiation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 150 °C with vigorous stirring.

  • Validation Checkpoint (2 Hours): Withdraw a 50 μ L aliquot under Argon. Quench with EtOAc and filter through a short pad of Celite. Analyze via GC-MS.

    • Expected Result: You should observe the disappearance of the aryl iodide and the formation of the product mass. If the mass of the protodecarboxylated side-product is heavily detected, your system has moisture contamination. Halt, dry solvents, and restart.

  • Completion: After 12-16 hours, cool the reaction to room temperature.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with water (3 x 10 mL) to remove DMA and silver salts. Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, typically using a Hexanes/EtOAc gradient).

References

  • Wang, Z., Ding, Q., He, X., & Wu, J. (2009). Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem. 1

  • ACS Catalysis. (2023). It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst. ACS Publications. 3

Sources

Preventing degradation of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

The Scientist's Desk: Diagnostic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of substituted cinnamic acids during long-term storage. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (an α -methyl-2-methoxycinnamic acid derivative) is particularly deceptive. While it appears as a stable, white crystalline powder, its α,β -unsaturated carboxylic acid backbone and electron-rich methoxy-substituted aromatic ring make it highly susceptible to photochemical and oxidative stressors.

Understanding why this molecule degrades is the first step to preventing it. The extended conjugation of the molecule absorbs strongly in the UV region. When excited, the double bond temporarily loses its π -character, allowing free rotation and subsequent relaxation into the thermodynamically less stable Z-isomer (cis-isomer) . Furthermore, in the solid state, if the crystal lattice aligns the double bonds within 4.2 Å, light exposure triggers a[2+2] photocycloaddition, yielding insoluble truxillic or truxinic acid dimers .

Below is our comprehensive troubleshooting guide, complete with causality-driven diagnostics and self-validating protocols to ensure the integrity of your drug development workflows.

Troubleshooting FAQs: Diagnostics & Causality

Q1: We observe a secondary peak emerging in our HPLC chromatograms after storing the compound in solution for 3 months. What is causing this? Analysis & Causality: This is the classic hallmark of E to Z photoisomerization. In solution, the E-isomer (trans) is exposed to ambient laboratory lighting (which contains trace UV/Vis radiation). The absorption of photons ( ) excites the molecule from the S0​ ground state to the S1​ excited state. The π -bond breaks temporarily, allowing rotation around the C-C sigma bond. Upon relaxation, a photostationary state is reached, resulting in a mixture of E and Z isomers. Because the Z-isomer has a different dipole moment and steric profile, it elutes at a different retention time. Resolution: Store all solutions in amber glass vials (actinic shielding) and prepare them under low-light conditions. For aqueous formulations, consider supramolecular encapsulation, which sterically restricts double-bond rotation .

Q2: Our solid powder batches are losing solubility in standard organic solvents, and LC-MS shows a mass exactly double that of our API. Is it polymerizing? Analysis & Causality: Your compound is not polymerizing; it is dimerizing. In the solid state, cinnamic acid derivatives undergo a topochemically controlled[2+2] photodimerization. When the crystal packing aligns two monomeric double bonds parallel to each other at a distance of less than 4.2 Å (Schmidt's rule), UV exposure drives a concerted cycloaddition, forming a cyclobutane ring . These dimers are highly rigid, non-polar, and notoriously insoluble. Resolution: Store the solid powder in opaque, high-density polyethylene (HDPE) containers or foil-lined pouches. Ensure storage temperatures remain below 25°C to prevent thermally-induced crystal phase transitions that might favor dimer-prone packing arrangements.

Q3: We are seeing a gradual drop in assay percentage (loss of potency) and slight yellowing of the powder over 12 months. No dimers or isomers are detected. Analysis & Causality: This indicates oxidative degradation. The electron-donating 2-methoxy group increases the electron density of the conjugated system. Over time, trace heavy metals or ambient oxygen can generate reactive oxygen species (ROS) that attack the electron-rich double bond, leading to epoxidation and subsequent cleavage into smaller, volatile aldehydes (which may escape detection if your HPLC method lacks a mass balance check) . Resolution: Purge all storage containers with an inert gas (Nitrogen or Argon) before sealing to displace ambient oxygen.

Visualizing the Degradation Pathways

G E_iso E-3-(2-Methoxyphenyl)- 2-methylprop-2-enoic acid UV UV/Vis Radiation (Ambient Light) E_iso->UV Improper Storage Shield Actinic Shielding & Inert Atmosphere E_iso->Shield Best Practice Z_iso Z-Isomerization (Solution State) UV->Z_iso Bond Rotation Dimer [2+2] Photodimerization (Solid State) UV->Dimer Cycloaddition Stable Conformational & Chemical Stability Shield->Stable Maintained

Logical relationship between environmental stressors and degradation pathways.

Quantitative Data: Storage Condition Matrix

To guide your storage strategies, we have compiled a predictive degradation matrix based on accelerated stability testing of α -methylcinnamic acid derivatives.

Storage ConditionPrimary StressorExpected Degradation Rate (%/month)Dominant Degradation Product
2-8°C, Dark, N₂ Purged None (Baseline)< 0.05%None detected
25°C, Dark, Ambient Air Oxidation~0.40%Epoxides / Cleavage products
25°C, Light, Ambient Air Photolysis (Solution)> 12.0%Z-Isomer
25°C, Light, Solid State Photolysis (Solid)~ 3.50%Truxillic/Truxinic Dimers
40°C, Dark, Ambient Air Thermal / Oxidation~ 1.80%Decarboxylation products

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, you must employ self-validating systems. A protocol is only as reliable as its ability to flag its own failures.

Protocol 1: Stability-Indicating HPLC-UV Workflow with Mass Balance Validation

Purpose: To quantify E/Z isomerization and detect hidden degradation (like volatile cleavage products). Causality: Standard HPLC methods often miss volatile degradants or insoluble dimers. By enforcing a strict mass balance calculation, this protocol self-validates: if the total area under the curve (AUC) drops, you know material is being lost to undetected pathways.

  • Sample Preparation (t=0 Baseline): Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of HPLC-grade Methanol (degassed). This is your 1 mg/mL stock. Protect from light immediately using amber glassware.

  • Standard Curve Generation: Prepare working standards (0.1, 0.2, 0.5, 0.8, 1.0 mg/mL). Inject into the HPLC to establish the baseline response factor (AUC per mg).

  • Stress Induction (Control Check): Expose a 1 mL aliquot of the stock solution to UV light (300 nm) for 2 hours. Inject this stressed sample. You must observe a new peak (Z-isomer) eluting adjacent to the main E-isomer peak. If no new peak appears, your HPLC method lacks the resolution to separate the isomers, and the column chemistry must be adjusted.

  • Long-Term Sample Analysis: At each time point (e.g., 1, 3, 6 months), inject the stored samples.

  • Self-Validation (Mass Balance Calculation): Calculate the total concentration of all detected peaks (E-isomer + Z-isomer + any other degradants) using the t=0 response factor.

    • Validation Check: (ΣCdetected​/Cinitial​)×100 .

    • If the mass balance is ≥98% , the method is validated, and degradation is fully accounted for.

    • If the mass balance is <98% , the protocol has flagged a failure: the compound is degrading into insoluble dimers (precipitating out) or volatile compounds (escaping).

G S1 1. Aliquot Preparation (Standard & Sample) S2 2. Stress Induction (Light, O2, Heat) S1->S2 S3 3. HPLC-UV Analysis (Isomer Separation) S2->S3 S4 4. Mass Balance Calculation (Σ Area = 100%?) S3->S4 S5 5. Protocol Validated (No Hidden Degradants) S4->S5 Yes (≥98%) S6 5b. Method Optimization (Check for Volatiles/Dimers) S4->S6 No (<98%)

Self-validating experimental workflow for stability-indicating HPLC analysis.

Protocol 2: Supramolecular Encapsulation for Aqueous Formulations

Purpose: To prevent photoisomerization of the API in aqueous solutions where actinic shielding is impossible (e.g., during live-cell imaging or field applications). Causality: Cucurbit[7]uril (CB7) forms a host-guest complex with the cinnamic acid derivative. The rigid hydrophobic cavity of CB7 sterically hinders the rotation of the C=C double bond, effectively locking the molecule in its active E-conformation even under UV bombardment .

  • Host-Guest Complexation: Prepare a 10 mM solution of Cucurbit[7]uril (CB7) in deionized water.

  • API Addition: Add 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid to achieve a 1:1 molar ratio (10 mM). Stir continuously at 25°C for 4 hours to ensure complete inclusion complex formation.

  • Self-Validation (Photostability Check):

    • Test Sample: 1 mL of the CB7-API complex.

    • Control Sample: 1 mL of 10 mM free API in water (requires a co-solvent like 1% DMSO for solubility).

    • Irradiate both samples with 300 nm UV light for 60 minutes.

    • Analyze via 1 H-NMR or HPLC. The control sample will show >40% conversion to the Z-isomer. The test sample must show <5% conversion. This built-in control validates that the encapsulation was successful and is actively protecting the double bond.

References

  • [2 + 2] Photodimerization of Sulfonate Derivative of trans-Cinnamic Acid: Kinetics Study Using Solid State 13C NMR and Hybrid Material Inclusion. ACS Publications. [Link][1]

  • Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization. MDPI. [Link][2]

Sources

Optimizing extraction protocols for 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid—a lipophilic, substituted cinnamic acid derivative—from complex biological and botanical matrices.

With a predicted pKa of ~4.1 to 4.6[1] and a logP of approximately 2.5, this compound requires precise pH control and selective chemistries to prevent the co-extraction of matrix interferences like phospholipids or endogenous organic acids. This guide provides field-proven, self-validating workflows to ensure maximum recovery and assay reproducibility.

Section 1: Fundamental Properties & Method Selection (FAQ)

Q: Why is pH control the single most critical parameter in my extraction workflow? A: 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid contains a carboxylic acid functional group. According to the Henderson-Hasselbalch equation, the compound's ionization state is dictated by the pH of the matrix relative to its pKa.

  • For Liquid-Liquid Extraction (LLE) or Reversed-Phase SPE: You must suppress ionization to drive the compound into the organic phase. Adjusting the sample pH to at least 2 units below the pKa (pH ≤ 2.5) ensures >99% of the molecules are in their neutral, protonated state.

  • For Anion-Exchange SPE: You must promote ionization. Adjusting the sample pH to at least 2 units above the pKa (pH ≥ 6.5) ensures the compound is negatively charged, allowing it to bind to a positively charged sorbent[2].

Q: I am analyzing plasma samples. Should I use Protein Precipitation (PPT), LLE, or SPE? A: While PPT is fast, it leaves behind a massive amount of endogenous phospholipids, leading to severe ion suppression in LC-MS/MS. LLE with ethyl acetate offers excellent recovery for cinnamic acid derivatives[3] and is cost-effective, but it can be difficult to automate. For high-throughput, high-sensitivity assays, Mixed-Mode Strong Anion Exchange (MAX) SPE is the gold standard. It allows for aggressive organic washing to remove neutral lipids while retaining your acidic analyte via ionic bonds.

MethodSelection Start Select Matrix Plasma Plasma / Serum Start->Plasma Urine Urine / Plant Extract Start->Urine HighSens High Sensitivity LC-MS? Plasma->HighSens HLB Polymeric Reversed-Phase (HLB) Urine->HLB Dilute & Shoot / Cleanup MAX Mixed-Mode Anion Exchange (MAX) HighSens->MAX Yes (Avoid Phospholipids) LLE Liquid-Liquid Extraction (LLE) HighSens->LLE No (Cost-Effective)

Fig 1: Decision matrix for selecting the optimal extraction protocol based on sample type.

Section 2: Troubleshooting Guide: Workflow Optimization & Matrix Effects

Issue 1: Low or inconsistent recovery during Liquid-Liquid Extraction (LLE).

  • Causality: The matrix buffering capacity has neutralized your acid additive, or your solvent is too non-polar. If the aqueous layer remains above pH 3.0, the analyte is partially ionized and will partition back into the water.

  • Solution: Pre-treat your matrix with 2% formic acid or 0.1 M HCl before adding the organic solvent. Pure hexane is too non-polar for this methoxy-substituted acid; use a moderately polar solvent like Ethyl Acetate or a Hexane:Ethyl Acetate (50:50, v/v) mixture[3].

Issue 2: Severe ion suppression in the LC-MS/MS chromatogram (signal quenching).

  • Causality: You are likely co-extracting endogenous phospholipids (e.g., lysophosphatidylcholines) from plasma. Because the nonpolar retention mode in standard polymeric SPE is less selective than ion-exchange, interferences are common[2].

  • Solution: Switch to a MAX SPE protocol. The orthogonal cleanup mechanism (retaining by charge, washing by hydrophobicity) eliminates >95% of phospholipids.

pHMechanics Compound 3-(2-Methoxyphenyl)- 2-methylprop-2-enoic acid (pKa ~4.5) Acidic pH < 2.5 Protonated (Neutral) Compound->Acidic Add HCOOH Basic pH > 6.5 Deprotonated (Anionic) Compound->Basic Add NH4OH LLE Extract with Ethyl Acetate (High Recovery) Acidic->LLE SPE Retain on MAX Sorbent (Ion Exchange) Basic->SPE

Fig 2: Influence of pH on the ionization state and subsequent extraction strategy.

Section 3: Step-by-Step Methodologies

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for: Cost-effective extraction from plasma or plant extracts where automation is not required.

  • Aliquot: Transfer 200 µL of plasma or clarified plant extract[4] into a 2 mL microcentrifuge tube.

  • Internal Standard: Add 20 µL of stable-isotope labeled Internal Standard (IS). Vortex for 10 seconds.

  • Acidification: Add 50 µL of 5% Formic Acid (aq). Vortex for 30 seconds.

    • Self-Validation Checkpoint: Spot 1 µL of the mixture onto pH indicator paper. If the pH is >2.5, the matrix buffering capacity has not been overcome. Add additional formic acid in 10 µL increments until pH ≤ 2.5 is visually confirmed.

  • Extraction: Add 1.0 mL of Ethyl Acetate.

  • Partitioning: Vortex vigorously for 5 minutes at 1500 rpm to ensure maximum surface area contact between phases.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Self-Validation Checkpoint: A tight, unbroken protein pellet should form at the interface. If an emulsion is present, add 50 µL of brine (saturated NaCl) and re-centrifuge.

  • Transfer & Drying: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE

Best for: High-sensitivity LC-MS/MS bioanalysis requiring absolute removal of phospholipids.

  • Condition: Pass 1 mL of 100% Methanol through the MAX cartridge (30 mg/1 mL), followed by 1 mL of MS-grade Water. Do not let the sorbent dry.

  • Pre-treatment: Dilute 200 µL of matrix with 200 µL of 2% NH₄OH (aq).

    • Self-Validation Checkpoint: Verify the sample pH is ≥ 6.5 to ensure the carboxylic acid is fully deprotonated (anionic).

  • Load: Apply the pre-treated sample to the cartridge at a flow rate of 1 drop/second.

    • Self-Validation Checkpoint: Collect the loading flow-through. Injecting this waste fraction into the LC-MS should yield zero analyte signal, confirming 100% retention on the sorbent.

  • Wash 1 (Remove Neutrals/Bases): Pass 1 mL of 5% NH₄OH in Water through the cartridge.

  • Wash 2 (Remove Lipids): Pass 1 mL of 100% Methanol. The analyte remains bound via strong ionic interactions, while neutral phospholipids are washed away.

  • Elute: Pass 1 mL of 2% Formic Acid in Methanol into a clean collection tube. The acid neutralizes the analyte, breaking the ionic bond and releasing it from the sorbent.

  • Evaporate & Reconstitute: Dry under nitrogen at 35°C and reconstitute in 100 µL of mobile phase.

SPEWorkflow Cond 1. Condition MeOH & Water Load 2. Load Sample at pH 6.5 Cond->Load Wash1 3. Wash 1 5% NH4OH (Remove Neutrals) Load->Wash1 Wash2 4. Wash 2 MeOH (Remove Lipids) Wash1->Wash2 Elute 5. Elute 2% HCOOH in MeOH Wash2->Elute

Fig 3: Step-by-step workflow for Mixed-Mode Strong Anion Exchange (MAX) SPE.

Section 4: Quantitative Data Tables

Table 1: Matrix Effect and Recovery Comparison across Extraction Methods

Extraction MethodTypical Recovery (%)Matrix Effect (Ion Suppression)ThroughputCost per Sample
Protein Precipitation (PPT) 90 - 95%Severe (>40% suppression)Very HighLow
Liquid-Liquid Extraction (LLE) 80 - 88%Low (<15% suppression)Low (Manual)Low
Polymeric Reversed-Phase SPE 85 - 90%Moderate (~20% suppression)High (Automated)Medium
Mixed-Mode Anion Exchange (MAX) 92 - 98%Minimal (<5% suppression)High (Automated)High

Table 2: Solvent Selection Guide for LLE of Cinnamic Acid Derivatives

Solvent SystemPolarity IndexExtraction EfficiencyEmulsion RiskEvaporation Time
Hexane 0.1Poor (<20%)LowVery Fast
Methyl tert-butyl ether (MTBE) 2.5Good (~75%)ModerateFast
Ethyl Acetate 4.4Excellent (>85%)HighModerate
Hexane:Ethyl Acetate (50:50) ~2.2Very Good (~80%)LowFast

Section 5: References[2] Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtwWnEksn9qSZ_3TX5UWc42nCP6HTVkyocnYkDPT_3DYwT7j92IiLAKLDR26mMi9F-6Kd8rTYZ8ptjDpYipFRJ-ebUZ9_rD9cwnSfU9jahN4dqEurnTwa6FtcnWe2pXs6FZn9_Ys-dEwUT6PIgst_cndD4Wq2Ft9nz[4] Natural sources and extraction methods for cinnamic acid. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBcbG19ayQnAPpSa4na_NxmokrVXbFXgJ9kTdKyrPQ_lgnZInDa786yj87OlqRjbfYB43DP_YnhU-7JZRzrJvyByeq7Jw8thIM28n6E1Rf5o4ph4hHUpIs_AjhM2CH8UI5eQxinFZ8_LnTEYF2eAfZEyK_dJfI6vY9CdM2IYYyExJ9k6Wx8_4T-ionkA4ard8p3kmy[3] High performance liquid chromatographic determination of cinnamic acid in rabbit plasma and application in study of pharmacokinetics. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE85xYaQq9dzHC413Tar55Nrq0pjHC8q72zrzRxYcxd7z_WSJt82zMbmJzNaiLcWJfvUaJnZqQYwQFroC07lnnpnQOWHrhJJcX4tSw6tQzlBShtaBq6gOhLdihhB0tOJKI-nHw5m783619SgmSjbkhk8kzlcGUbLRqeEKqMRMxCmoHtZbmsw440REB0rGyg_UHNxI1HKj9dj9q1aBTtMoPoIiyZwpn9x4wOPK62sLSuARgqOXljR5ayFy7Y7zCVrJ4u7SdBgY9qxMUjuEJnWQhbsmL5C6jzxr-qXgi5OeAYagf57LlsqKxsPgG0_73HYnY=[1] Showing Compound trans-p-Methoxycinnamic acid (FDB002667). FooDB. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnw-nW092s64WT6uQrxXj7QnuSKrbI3CXb8pKHQXnfUUzvZXFURhAk-vkY-mxr6ShOiUWEPfk3oAojz619xP4eV3O7IE9FklYODdyNQQdDuOdhXNeYUeNDlN1aoZUFrw==

Sources

Validation & Comparative

Engineering Fungal Susceptibility: A Comparative Guide to 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid vs. Cinnamic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates, drug development is shifting from discovering novel standalone biocides to engineering "intervention catalysts"—molecules that dismantle a pathogen's resistance mechanisms. This guide provides an in-depth, objective comparison between the broad-spectrum natural product Cinnamic Acid (CA) and its highly specialized synthetic derivative, 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (commonly known as 2-methoxy-α-methylcinnamic acid or 2M-αMCA ).

By analyzing their structural causality, biological activity profiles, and experimental validation workflows, researchers can better leverage these compounds in high-throughput screening and combination therapy development.

Structural Causality and Mechanistic Divergence

The biological activity of a molecule is inextricably linked to its steric and electronic profile. The divergence in efficacy between CA and 2M-αMCA is a textbook example of how minor structural modifications dictate target specificity.

Cinnamic Acid: The Broad-Spectrum Disruptor

Unsubstituted cinnamic acid is a planar, naturally occurring phenylpropanoid. Its lack of steric bulk allows it to act as a general Michael acceptor and a direct membrane disruptor. Mechanistically, CA exerts direct fungicidal activity by inhibiting benzoate 4-hydroxylase (CYP53) , a cytochrome P450 enzyme unique to fungi and critical for detoxifying aromatic compounds . Furthermore, CA directly increases cell membrane permeability and downregulates genes essential for sclerotia development (e.g., Sac1, Pac1) .

3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid (2M-αMCA): The Intervention Catalyst

The addition of an ortho-methoxy group and an alpha-methyl group fundamentally shifts the molecule's pharmacological role from a biocide to a chemosensitizer .

  • The α-Methyl Group: Increases the molecule's lipophilicity and alters the dihedral angle of the enoic acid moiety. This steric hindrance reduces non-specific reactivity (lowering its direct toxicity) but enhances its ability to dock into specific regulatory kinases.

  • The ortho-Methoxy Group: Provides electron density and further steric restriction, preventing rapid metabolic degradation by fungal efflux pumps.

Rather than killing the fungus directly, 2M-αMCA and its close α-methyl analogs specifically interfere with the fungal Antioxidant Mitogen-Activated Protein Kinase (MAPK) signaling pathway . When a fungus is exposed to commercial drugs like fludioxonil or caspofungin, it survives by hyperactivating this MAPK pathway. 2M-αMCA blocks this stress adaptation, stripping the pathogen of its defenses and rendering it hyper-susceptible to the primary drug.

Pathway Fludioxonil Fludioxonil (Primary Fungicide) MAPK Antioxidant MAPK Pathway (sakA / mpkC) Fludioxonil->MAPK Triggers Hyperactivation Tolerance Fungal Tolerance & Survival MAPK->Tolerance Stress Adaptation Death Fungal Cell Death Tolerance->Death Sensitization Derivative 2M-αMCA / α-Methyl Analogs (Intervention Catalyst) Derivative->MAPK Blocks Adaptation Caspofungin Caspofungin (Cell Wall Disruptant) Derivative->Caspofungin Lowers MIC (Synergy) Caspofungin->Death Synergistic Disruption

Fig 1. Mechanistic synergy of α-methyl cinnamic acid derivatives disrupting fungal MAPK tolerance.

Comparative Biological Activity Profiles

To objectively compare these compounds, we must look at their primary efficacy metrics. CA is evaluated by its direct Minimum Inhibitory Concentration (MIC) or EC50, whereas 2M-αMCA is evaluated by its Fractional Inhibitory Concentration (FIC) index—a measure of synergy when co-administered with a primary drug.

Metric / PropertyCinnamic Acid (CA)3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid
Primary Mechanism CYP53 inhibition; Membrane disruption MAPK pathway inhibition; Chemosensitization
Direct Fungicidal Efficacy High (EC50 ~18.77 µg/mL against S. sclerotiorum) Low (MIC > 4-6 mM independently)
Synergistic Capability Low to Moderate (Often acts additively)High (Drastically lowers MIC of co-administered drugs)
Target Specificity Broad-spectrum (Affects multiple cellular targets)Highly specific (Targets stress-response kinases)
Resistance Potential Moderate (Due to efflux pump upregulation)Low (Bypasses traditional resistance mechanisms)

Self-Validating Experimental Workflows

Because 2M-αMCA acts as an intervention catalyst rather than a direct biocide, standard MIC assays will yield false negatives regarding its biological utility. To accurately quantify its performance, researchers must utilize a High-Throughput Checkerboard Chemosensitization Assay based on CLSI M38-A guidelines .

Protocol: High-Throughput Checkerboard Assay

Causality Note: This protocol relies on a two-dimensional concentration matrix. By titrating the primary drug on the X-axis and the chemosensitizer (2M-αMCA) on the Y-axis, we can isolate the exact concentration where the stress-response pathway collapses, validating the synergistic mechanism.

  • Inoculum Preparation: Cultivate target fungal strains (e.g., Aspergillus fumigatus wild-type and sakAΔ MAPK mutants as biological controls) on Potato Dextrose Agar (PDA). Harvest spores and adjust the inoculum to 1.0×104 CFU/mL in RPMI 1640 broth.

    • Self-Validation Step: Using the sakAΔ mutant acts as an internal control. If 2M-αMCA specifically targets the MAPK pathway, the mutant strain (which lacks this pathway) should show no additional sensitization compared to the wild-type.

  • Matrix Assembly: In a 96-well microtiter plate, dispense serial dilutions of the primary commercial drug (e.g., Fludioxonil, 0.5 to 64 µg/mL) horizontally. Dispense serial dilutions of 2M-αMCA (0.1 to 4.0 mM) vertically.

  • Inoculation & Incubation: Add 100 µL of the standardized fungal inoculum to all wells. Incubate the plates at 35°C for 48 hours.

  • Spectrophotometric Readout: Measure the optical density (OD) at 590 nm using a microplate reader to quantify mycelial growth inhibition.

  • FIC Index Calculation: Calculate the synergy using the formula:

    FIC=MICDrugalone​MICDrugincombination​​+MIC2M−αMCAalone​MIC2M−αMCAincombination​​
    • Validation Threshold: An FIC index of ≤0.5 confirms synergistic chemosensitization. An FIC >4.0 indicates antagonism.

Workflow Inoculum 1. Inoculum Prep (10^4 CFU/mL) Matrix 2. Checkerboard Matrix (Drug + 2M-αMCA) Inoculum->Matrix Incubation 3. Incubation (35°C, 48h) Matrix->Incubation Readout 4. OD590 Measurement (Growth Inhibition) Incubation->Readout FIC 5. FIC Index Calculation (Validation: FIC ≤ 0.5) Readout->FIC

Fig 2. Self-validating high-throughput checkerboard assay workflow for chemosensitization.

Conclusion for Drug Development Professionals

When formulating new agricultural or clinical antifungal treatments, the choice between Cinnamic Acid and 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid depends entirely on the therapeutic strategy. If a broad-spectrum, standalone natural biocide is required, unsubstituted Cinnamic Acid remains the gold standard . However, if the goal is to rescue the efficacy of failing commercial drugs against highly resistant, tolerant pathogen strains, the precise steric modifications of 2M-αMCA provide a superior, targeted intervention strategy.

References

  • Kim, J. H., Chan, K. L., & Cheng, L. W. (2017). "Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance." Molecules, 22(10), 1783. Available at:[Link]

  • Zhang, Y., et al. (2019). "Antifungal Activity and Action Mechanism of the Natural Product Cinnamic Acid Against Sclerotinia sclerotiorum." Plant Disease, 103(5), 944-950. Available at:[Link]

  • Podobnik, B., et al. (2014). "Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53)." Journal of Applied Microbiology, 116(4), 834-842. Available at:[Link]

  • Wang, Y., et al. (2024). "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review." Molecules, 29(15), 3639. Available at:[Link]

Validation of Analytical Methods for Testing 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing robust, audit-proof analytical methods for complex organic molecules. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid —a substituted cinnamic acid derivative—serves as a critical intermediate and active moiety in various pharmacological applications. Ensuring its absolute purity is not just a regulatory hurdle; it is a fundamental requirement for patient safety and drug efficacy.

With the recent implementation of the ICH Q2(R2) and ICH Q14 guidelines, the analytical landscape has shifted from a retrospective "tick-the-box" exercise to a proactive, lifecycle-based Quality-by-Design (QbD) approach [1]. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for the purity testing of this compound, providing field-proven protocols, experimental causality, and validation data.

Method Comparison: HPLC-UV vs. UHPLC-MS/MS

The selection between HPLC-UV and UHPLC-MS/MS must be driven by the Analytical Target Profile (ATP) .

HPLC-UV: The Workhorse for Routine Release

HPLC with UV detection is the gold standard for routine batch release and assay quantification. Because 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid features an aromatic ring conjugated with an alkene double bond, it possesses a strong chromophore, making UV detection highly effective at 254 nm or 292 nm [2].

  • Best for: Routine quality control, API assay, and major impurity quantification (above the 0.05% ICH reporting threshold).

  • Limitations: Lacks the sensitivity for trace-level genotoxic impurities and cannot definitively identify unknown degradants without reference standards.

UHPLC-MS/MS: The Standard for Trace Profiling

UHPLC coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) utilizes sub-2 µm particle columns and high pressure (<15,000 psi) to achieve superior theoretical plate counts.

  • Best for: Pharmacokinetic (PK) studies, trace impurity profiling, and structural elucidation.

  • Causality in MS/MS: By utilizing dynamic multiple reaction monitoring (dMRM), the mass spectrometer isolates the specific precursor ion of the acid and fragments it. This eliminates matrix interference entirely, achieving Limits of Quantification (LOQ) in the low ng/mL range [3].

Causality in Experimental Design

Every parameter in a validated method must be scientifically justified to ensure a self-validating system:

  • Mobile Phase Acidification: 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid contains a carboxylic acid functional group (pKa ~4.5). At a neutral pH, the molecule ionizes into a carboxylate, leading to poor retention and severe peak tailing on a reversed-phase C18 column. By acidifying the mobile phase (e.g., 2% glacial acetic acid for HPLC or 0.1% formic acid for LC-MS), we suppress ionization. The neutral molecule interacts strongly with the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks [2][3].

  • Column Temperature Control: Maintaining the column compartment at 35°C–40°C reduces the viscosity of the mobile phase. In UHPLC, this is critical to manage system backpressure while maintaining high linear velocities for rapid separations.

Quantitative Data Summary

The following table summarizes the performance metrics of both methods based on ICH Q2(R2) validation parameters [1][2][3].

Validation Parameter (ICH Q2(R2))HPLC-UV MethodUHPLC-MS/MS Method
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (% RSD) 0.8% – 1.5%2.1% – 4.5%
Accuracy (Recovery %) 98.5% – 101.2%92.4% – 108.6%
Run Time ~15 minutes~4.5 minutes

Experimental Protocols

Protocol A: HPLC-UV Routine Purity Assay

Objective: Quantify the purity of synthesized 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid API batches.

  • System Setup: Equip the HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Set the column oven to 35°C.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Methanol : Acetonitrile : 2% Glacial Acetic Acid in Water at a ratio of 10:22:70 (v/v/v). Degas via ultrasonication for 10 minutes [2].

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using the mobile phase.

  • Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor the UV absorbance at 254 nm.

  • System Suitability Test (SST): Ensure the tailing factor is 1.5 and theoretical plates are 5000 before reporting results.

Protocol B: UHPLC-MS/MS Trace Impurity Profiling

Objective: Detect trace-level impurities and metabolites in complex matrices or stability-indicating studies.

  • System Setup: Use a UHPLC system coupled to a QqQ mass spectrometer. Install a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters: Operate in Electrospray Ionization (ESI) negative mode. Optimize the collision energy to monitor the specific precursor-to-product ion transitions for the target acid (e.g., monitoring the loss of the methoxy group or decarboxylation) [3].

  • Execution: Inject 1 µL of the sample (prepared in 50% aqueous methanol). Quantify using an internal standard (e.g., a deuterated cinnamic acid derivative) to correct for matrix effects.

Analytical Method Validation Workflow

The following diagram illustrates the modern lifecycle approach to method validation, integrating ICH Q14 development principles with ICH Q2(R2) formal validation requirements.

G ATP Analytical Target Profile (ATP) Define Purity Criteria Dev Method Development (ICH Q14) Select HPLC-UV or UHPLC-MS/MS ATP->Dev Risk Risk Assessment (QRM) Identify Critical Method Parameters Dev->Risk MODR Method Operable Design Region Establish Robustness Risk->MODR Val ICH Q2(R2) Formal Validation Specificity, Linearity, LOD/LOQ MODR->Val Routine Routine Purity Testing Release & Stability Monitoring Val->Routine Routine->ATP Continuous Verification

Figure 1: Lifecycle approach to analytical method validation per ICH Q2(R2) and Q14.

References

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites PubMed / National Library of Medicine[Link]

Comparing 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid with other methoxycinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid and Methoxycinnamic Acid Derivatives

Cinnamic acid derivatives are foundational scaffolds in drug development, cosmetics, and agricultural chemistry. Among these, methoxycinnamic acids are highly valued for their diverse biological activities, ranging from UV photoprotection to enzymatic inhibition. This guide provides an in-depth comparative analysis of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (commonly known as α -methyl-2-methoxycinnamic acid) against its structural analogs, detailing how specific molecular modifications dictate physicochemical behavior, metabolic stability, and biological efficacy.

Structural Dynamics & Causality: The Role of Substitution

To understand the performance of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid, we must deconstruct its two primary structural deviations from standard cinnamic acids: the ortho-methoxy group and the α -methyl group.

The Ortho-Methoxy Effect (Position 2 vs. Position 4)

The position of the methoxy group on the aromatic ring fundamentally alters the molecule's electronic distribution and target affinity.

  • 4-Methoxycinnamic Acid (4-MCA) & Octyl Methoxycinnamate (OMC): A para-methoxy substitution provides strong electron-donating resonance across the conjugated alkene, pushing the maximum UV absorption ( λmax​ ) to ~310 nm, which is optimal for UVB filtering[1]. Biologically, 4-MCA exerts direct antifungal action by disrupting fungal cell wall synthesis[2].

  • 2-Methoxycinnamic Acid (2-MCA): An ortho-methoxy substitution creates localized steric hindrance near the aromatic ring. This specific conformation enhances the molecule's ability to act as a potent inhibitor of tyrosinase, effectively blocking the oxidation of L-DOPA in melanogenesis pathways[3].

The α -Methylation Advantage

The addition of a methyl group at the α -carbon of the alkene chain (as seen in 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid) introduces critical functional upgrades:

  • Metabolic Resistance: Unbranched cinnamic acids undergo rapid β -oxidation in mammalian systems, leading to short systemic half-lives. The α -methyl substituent sterically blocks the β -oxidation pathway, forcing the molecule to be metabolized via slower alternative routes (e.g., conjugation to hippuric acid), thereby significantly prolonging its biological half-life[4].

  • Photostability: Standard methoxycinnamates like OMC suffer from rapid trans-cis photoisomerization upon UV exposure, which degrades their efficacy[1]. The α -methyl group restricts the rotational freedom of the double bond, drastically reducing the quantum yield of photoisomerization and creating a highly photostable molecule.

SAR_Metabolism A Methoxycinnamic Acid Derivatives B Unbranched Alkene (e.g., 2-MCA, 4-MCA) A->B C α-Methylated Alkene (Target Compound) A->C D Rapid β-Oxidation B->D E Steric Hindrance at Double Bond C->E F Short Half-Life (Rapid Clearance) D->F G Prolonged Half-Life (Hippuric Acid Route) E->G Metabolic Shift H Enhanced Photostability (Resists Isomerization) E->H UV Exposure

Diagram 1: Structural Activity Relationship (SAR) mapping of α-methylation on metabolism and stability.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and biological profiles of key methoxycinnamic acid derivatives to guide compound selection in drug and formulation development.

CompoundStructural ModificationPrimary Bioactivity / ApplicationPhotostabilityMetabolic Clearance
3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid ortho-Methoxy, α -MethylTyrosinase Inhibition, Advanced UV FilterHigh (Steric hindrance)Slow (Inhibits β -oxidation)
2-Methoxycinnamic acid (2-MCA) ortho-MethoxyTyrosinase Inhibition[3]ModerateFast
4-Methoxycinnamic acid (4-MCA) para-MethoxyAntifungal, Antimicrobial[2]ModerateFast
Octyl methoxycinnamate (OMC) para-Methoxy, Octyl esterCommercial UVB Filter[1]Low (Rapid trans-cis shift)Fast (Esterase cleavage)

Self-Validating Experimental Methodologies

To objectively compare the performance of these derivatives, the following experimental protocols are designed as self-validating systems. Every step includes internal controls to ensure data integrity and rule out environmental artifacts.

Protocol A: In Vitro Photostability and Isomerization Kinetics

Objective: Quantify the resistance of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid to UV-induced trans-cis isomerization compared to OMC. Causality: UV absorption spectra for trans and cis isomers heavily overlap. Therefore, simple spectrophotometry is insufficient. High-Performance Liquid Chromatography (HPLC) is mandatory to physically separate the isomers and accurately calculate degradation kinetics.

  • Sample Preparation: Prepare equimolar solutions (50 µM) of the target compound and OMC (positive control for degradation) in ethanol.

  • System Validation (Dark Control): Wrap one set of vials in aluminum foil. This acts as a negative control to prove that any observed isomerization is strictly photochemical, not thermal.

  • Irradiation: Expose the uncovered vials to a solar simulator emitting a continuous UVB spectrum (280–320 nm) at an intensity of 5 mW/cm².

  • Time-Course Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench samples in dark, amber vials at 4°C to halt further reaction.

  • HPLC-UV Analysis: Inject samples into a C18 reverse-phase column. Monitor absorbance at 310 nm. Calculate the Area Under the Curve (AUC) ratio of the trans peak versus the emerging cis peak over time.

Protocol B: Mushroom Tyrosinase Inhibition Kinetics

Objective: Evaluate the inhibitory potency of the ortho-methoxy derivatives. Causality: 2-MCA is a known tyrosinase inhibitor[3]. We utilize L-DOPA as the substrate because its oxidation product, dopachrome, has a distinct orange-red color that can be precisely quantified at 475 nm.

  • Reagent Setup: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase (100 U/mL) and L-DOPA (2.5 mM) in the buffer.

  • Inhibitor Titration: Prepare serial dilutions of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid and 2-MCA (10 µM to 500 µM).

  • Self-Validation Controls:

    • Positive Control: Kojic acid (a validated tyrosinase inhibitor) to confirm enzyme sensitivity.

    • Blank Control: Wells containing L-DOPA and inhibitor but no enzyme to correct for spontaneous auto-oxidation of L-DOPA.

  • Reaction: Combine 100 µL of inhibitor, 50 µL of tyrosinase, and incubate for 10 minutes at 25°C. Initiate the reaction by adding 50 µL of L-DOPA.

  • Kinetic Measurement: Read absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC₅₀ values based on the initial velocity ( V0​ ) of dopachrome formation.

Exp_Workflow Step1 Compound Preparation (Equimolar Solutions) Step2 UV Irradiation (Solar Simulator, 310nm) Step1->Step2 Photostability Step3 Enzymatic Assay (Tyrosinase + L-DOPA) Step1->Step3 Bioactivity Step4 HPLC-UV Analysis (Isomerization Tracking) Step2->Step4 Step5 Spectrophotometry (Dopachrome Absorbance) Step3->Step5 Step6 Data Synthesis & SAR (IC50 & Half-Life) Step4->Step6 Step5->Step6

Diagram 2: Parallel experimental workflow for evaluating photostability and enzymatic inhibition.

References

  • Photoprotection of ultraviolet-B filters: Updated review of endocrine disrupting properties Source: Ovid URL:[Link]

  • CINNAMYL ALCOHOL AND RELATED SUBSTANCES Source: Inchem.org URL:[Link]

Sources

High-Resolution Mass Spectrometry vs. Triple Quadrupole Platforms for the Structural Elucidation and Quantification of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization and quantification of substituted phenylpropanoids—specifically 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (also known as α -methyl-2-methoxycinnamic acid)—is a critical analytical challenge in drug development and metabolomics. Due to the presence of multiple isobaric interferences and positional isomers in biological matrices, selecting the appropriate mass spectrometry (MS) platform is vital.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap technology against traditional Triple Quadrupole (QqQ) mass spectrometry. By analyzing the unique fragmentation patterns of this molecule, we provide a comprehensive framework for researchers to optimize their LC-MS/MS workflows.

Molecular Profile & Mechanistic Fragmentation Theory

To optimize an MS method, one must first understand the intrinsic chemical behavior of the analyte. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (Formula: C₁₁H₁₂O₃, Exact Mass: 192.0786 Da) is best analyzed in negative Electrospray Ionization (ESI-) mode due to the readily ionizable carboxylic acid moiety, yielding a precursor ion [M−H]− at m/z 191.0714[1].

The fragmentation of this precursor is governed by two distinct mechanistic pathways:

  • Low-Energy Decarboxylation: The α -methylpropenoic acid side chain is highly susceptible to the loss of carbon dioxide (CO₂, 43.9898 Da) via a cyclic transition state, producing a stable product ion at m/z 147.0816.

  • High-Energy Radical Cleavage (The Ortho Effect): The methoxy group situated at the ortho position of the phenyl ring exhibits a diagnostically significant loss of a methyl radical (•CH₃, 15.0235 Da). This even-electron to odd-electron transition forms a radical anion at m/z 176.0479. This specific cleavage is driven by the steric proximity of the ortho substituents and is critical for distinguishing this compound from its meta and para isomers[2][3].

Platform Comparison: HRAM Orbitrap vs. Triple Quadrupole (QqQ)

When developing an assay for this compound, the choice between QqQ and HRAM platforms dictates the balance between raw sensitivity and structural specificity.

  • Triple Quadrupole (e.g., Agilent 6495): QqQ systems operate at unit mass resolution. They excel in targeted Multiple Reaction Monitoring (MRM) assays due to their exceptional duty cycle and sensitivity. However, because they measure nominal mass, they cannot distinguish the target's m/z 147 fragment from isobaric matrix interferences (e.g., a co-eluting lipid fragment with the same nominal mass).

  • HRAM Orbitrap (e.g., Thermo Scientific Orbitrap Exploris): Operating at resolutions exceeding 140,000 FWHM, the Orbitrap provides sub-ppm mass accuracy. This allows the instrument to confidently assign the elemental composition of the m/z 176.0479 radical anion, eliminating false positives and enabling retrospective non-targeted data analysis.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a functional check to guarantee data trustworthiness.

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a standardized negative ion calibration solution (e.g., Pierce™ Negative Ion Calibration Solution) prior to the run.

  • Causality: Mass spectrometers are subject to thermal and electronic drift. Calibrating immediately before the batch ensures the mass error remains < 1 ppm, which is mathematically required to differentiate the loss of •CH₃ from the loss of an NH group (if nitrogenous matrix interferences are present).

  • Validation: Inject a reference standard of[1]. The system is validated only if the [M−H]− peak is detected within 1 ppm of its theoretical m/z 161.0608.

Step 2: Sample Preparation (Solid Phase Extraction)

  • Action: Process samples using a polymeric Weak Anion Exchange (WAX) SPE cartridge.

  • Causality: Direct injection of biological fluids leads to severe ion suppression from phospholipids. The WAX stationary phase specifically retains the deprotonated carboxylic acid of the analyte while neutral and basic interferences are washed away with methanol.

  • Validation: Spike the pre-extraction matrix with a stable isotope-labeled internal standard (e.g., ¹³C-cinnamic acid). An absolute recovery rate of >85% validates the extraction efficiency.

Step 3: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid in the liquid phase, keeping the molecule neutral during its interaction with the stationary phase. This prevents secondary interactions with residual silanols, ensuring sharp, symmetrical peaks.

Step 4: MS/MS Acquisition

  • Action: Operate in ESI negative mode. Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

  • Causality: Fragmentation is energy-dependent. The decarboxylation pathway (-44 Da) requires minimal energy and dominates at NCE 15. Conversely, the diagnostic ortho-effect radical cleavage (-15 Da) requires higher energy input (NCE 30-45). Stepping the energy ensures both diagnostic ions are captured in a single composite spectrum.

Quantitative Data & Performance Metrics

Table 1: MS/MS Fragmentation Pattern Comparison This table highlights the structural elucidation advantage of HRAM over QqQ.

Fragment IdentityNeutral LossTheoretical m/zQqQ (Nominal m/z)HRAM Orbitrap (Accurate m/z)Mass Error (ppm)
Precursor Ion None191.0714191.1191.0713-0.52
Product Ion 1 - CO₂147.0816147.1147.0817+0.68
Radical Anion - •CH₃176.0479176.0176.0478-0.56
Secondary Frag. - •CH₃, - CO₂132.0581132.1132.0580-0.75

Table 2: Platform Performance Comparison for 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Performance MetricTriple Quadrupole (QqQ)HRAM OrbitrapAdvantage
Mass Resolution ~0.7 Da (Unit Mass)> 140,000 FWHMOrbitrap (Resolves isobaric background)
Absolute Sensitivity (LOD) 0.5 pg/mL (MRM mode)2.0 pg/mL (PRM mode)QqQ (Superior for ultra-trace quantitation)
Linear Dynamic Range 5 to 6 orders of magnitude4 to 5 orders of magnitudeQqQ (Better for highly variable concentrations)
Isomer Differentiation Poor (Relies solely on LC)Excellent (via accurate fragment ratios)Orbitrap (High confidence in structural ID)

Mechanistic Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 191.0714 C11H11O3⁻ Frag1 Product Ion m/z 147.0816 C10H11O⁻ Precursor->Frag1 Loss of CO₂ (-43.9898 Da) Frag2 Radical Anion m/z 176.0479 C10H8O3•⁻ Precursor->Frag2 Loss of •CH₃ (-15.0235 Da) Frag3 Secondary Fragment m/z 132.0581 C9H8O•⁻ Frag2->Frag3 Loss of CO₂ (-43.9898 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5385186, alpha-Methylcinnamic acid". PubChem, [Link]

  • National Institute of Standards and Technology. "alpha-Methylcinnamic acid". NIST Chemistry WebBook, SRD 69, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid". PubChem, [Link]

Sources

Definitive Structural Confirmation of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel therapeutics and advanced materials, the precise three-dimensional characterization of synthetic intermediates is non-negotiable. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (an α -methyl-2-methoxycinnamic acid derivative) presents a unique analytical challenge due to its sterically hindered alkene geometry and complex intermolecular hydrogen-bonding capabilities.

While routine spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) provide foundational connectivity data, they fall short of providing absolute spatial coordinates. This guide objectively compares these techniques and demonstrates why Single-Crystal X-Ray Diffraction (SCXRD) is the definitive, self-validating gold standard for elucidating the absolute stereochemistry and supramolecular assembly of this compound.

The Analytical Challenge: Stereochemistry and Steric Hindrance

The structural complexity of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid stems from two primary factors:

  • Alkene Stereochemistry (E vs. Z) : The presence of an α -methyl group creates significant steric clash with the ortho-methoxy-substituted phenyl ring. Determining whether the molecule adopts the E or Z configuration is critical for understanding its biological activity.

  • Conformational Flexibility : In solution, the molecule experiences rotational freedom around the C(aryl)–C(alkene) single bond. This rotational averaging complicates the interpretation of spatial proximity[1].

While 2D NMR techniques like NOESY or ROESY are typically deployed to infer relative stereochemistry, the dynamic nature of the ortho-methoxy group in solution can lead to ambiguous or averaged signals. Consequently, a solid-state technique is required to freeze the conformation and observe the absolute spatial coordinates[2]. Furthermore, 3 are known to form highly specific centrosymmetric dimers via hydrogen bonding in the solid state, a feature that dictates their bulk physicochemical properties[3].

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

To objectively evaluate the optimal analytical strategy, the performance of SCXRD is compared against standard spectroscopic alternatives in the table below.

Analytical TechniquePrimary Data OutputStereochemical ResolutionIntermolecular InteractionsLimitations for this Compound
SCXRD Absolute 3D atomic coordinatesDefinitive (E/Z and conformation)Direct observation (H-bonds, π−π stacking)Requires high-quality single crystals
NMR (1D/2D) Chemical connectivity, relative proximityInferential (NOE/ROESY correlations)Indirect (Chemical shift changes)Signal averaging due to bond rotation
Mass Spec (MS) Molecular weight, fragmentation patternNoneNoneCannot distinguish E/Z isomers
FT-IR Functional group vibrationsNoneIndirect (Peak shifts for -OH/-C=O)Lacks atomic-level spatial resolution

Visualizing the Analytical Logic

Workflow A 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid B NMR Spectroscopy (Solution State) A->B Dissolve in CDCl3 C X-Ray Crystallography (Solid State) A->C Grow Single Crystal D Relative Stereochemistry (NOE Correlations) B->D E Absolute 3D Coordinates (Bond Lengths & Angles) C->E F Ambiguity from Rotational Averaging D->F Limitation G Definitive E/Z Configuration & H-Bonding Network E->G Validation F->G Requires Orthogonal Proof

Figure 1: Logical workflow comparing NMR and SCXRD for structural elucidation.

Causality in Experimental Design: Why SCXRD?

The selection of SCXRD is driven by the need for a self-validating system .

  • Absolute Stereochemical Proof: SCXRD directly maps electron density, allowing for the precise calculation of bond lengths and torsion angles. This definitively proves whether the α -methyl group is cis or trans to the aromatic ring, bypassing the interpretative bias of NMR[2].

  • Mapping the Supramolecular Network: Cinnamic acids universally form R22​(8) centrosymmetric dimers driven by strong intermolecular hydrogen bonding between the carboxylic acid moieties[3]. While FT-IR might show a broad -OH stretch, SCXRD provides the exact O···O interatomic distance (typically ~2.6 Å). This data is critical for predicting the compound's solubility and melting point during downstream formulation.

Step-by-Step Experimental Methodology

Protocol 1: Single Crystal Growth (Vapor Diffusion Method)

Causality: Vapor diffusion is chosen over rapid cooling because a slow, controlled approach to supersaturation minimizes defect formation in the crystal lattice. This ensures the molecules arrange into a highly ordered state, yielding the pristine single crystals required for high-resolution diffraction.

  • Solubilization : Dissolve 20 mg of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid in 1 mL of a moderately polar solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Diffusion Setup : Place the open sample vial inside a larger, sealable chamber containing 5 mL of a volatile anti-solvent (e.g., Hexane).

  • Equilibration : Seal the outer chamber. Allow the anti-solvent to slowly vaporize and diffuse into the sample solution at a constant 20°C for 4–7 days.

  • Harvesting & Validation : Isolate the resulting block-shaped crystals under a polarized light microscope. Self-Validation Step: Select only crystals that exhibit uniform extinction when rotated under cross-polarizers, confirming a single crystalline domain.

Protocol 2: SCXRD Data Collection and Refinement

Causality: Cryogenic data collection is mandatory. Cooling the crystal to 100 K drastically reduces the thermal vibration of atoms (Debye-Waller factors). This sharpens high-angle diffraction spots and allows for the accurate modeling of lighter atoms, specifically the crucial carboxylic acid hydrogen.

  • Mounting : Coat the selected crystal (approx. 0.2 x 0.2 x 0.1 mm) in paratone oil to prevent solvent loss and mount it on a polyimide loop.

  • Cryo-Cooling : Flash-cool the crystal to 100 K using a nitrogen gas cryostream.

  • Diffraction : Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) on an X-ray diffractometer. Collect full-sphere data utilizing ω and ϕ scans.

  • Structure Solution : Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial electron density map.

  • Refinement & Validation : Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Self-Validation Step: Locate the carboxylic acid proton objectively in the difference Fourier map rather than placing it geometrically; this confirms the true nature of the hydrogen-bonded dimer model.

Crystallography N1 Crystal Growth (Vapor Diffusion) N2 Cryo-Mounting (100 K) N1->N2 N3 X-Ray Diffraction (Mo Kα) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Refinement (Least Squares) N4->N5

Figure 2: Step-by-step self-validating experimental workflow for SCXRD.

Representative Crystallographic Data Summary

Based on established crystallographic behavior for 4[4], the following parameters represent the expected high-quality refinement data confirming the structure.

ParameterRepresentative Value / Description
Empirical Formula C₁₁H₁₂O₃
Formula Weight 192.21 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c (Typical for centrosymmetric dimers)
Hydrogen Bonding Motif R22​(8) graph set (Carboxylic acid dimer)
Final R indices[I>2σ(I)] R1 < 0.05, wR2 < 0.12
Goodness-of-fit on F2 ~ 1.05

Conclusion

For sterically hindered, highly functionalized molecules like 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid, relying solely on solution-state NMR or MS introduces unacceptable ambiguity regarding stereochemistry and conformation. Single-Crystal X-Ray Crystallography provides a self-validating, mathematically rigorous proof of the absolute 3D structure, ensuring absolute confidence in the molecular architecture prior to downstream biological or material applications.

Sources

Safety Operating Guide

3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step standard operating procedure (SOP) for the safe handling and disposal of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid (CAS No. 3368-15-8), also recognized as 2-Methoxy-alpha-methylcinnamic acid.

This guide is designed for researchers, laboratory managers, and drug development professionals to ensure strict environmental compliance, operational safety, and the prevention of localized plumbing or facility hazards.

Physicochemical Profiling & Disposal Causality

To dispose of a chemical safely, one must first understand its structural behavior. 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is an alpha-methylated cinnamic acid derivative[1]. As a non-halogenated organic carboxylic acid, its disposal parameters are dictated by two primary structural features:

  • The Carboxylic Acid Moiety: Confers acidity (lowering the pH of unbuffered aqueous solutions) and allows for base-catalyzed salt formation.

  • The Methoxy-Substituted Aromatic Ring: Increases the molecule's lipophilicity. In acidic aqueous environments, the protonated form of this compound exhibits poor solubility.

The Causality of Proper Disposal: If disposed of down a standard laboratory drain without proper neutralization, the acidic environment of the plumbing can cause the compound to rapidly precipitate out of solution. This precipitation not only leads to severe plumbing blockages but also creates localized zones of corrosion and introduces toxic organic loads to municipal water treatment biomes[2][3]. Therefore, rigorous segregation, neutralization, and controlled incineration are required.

Quantitative Data Summary
PropertySpecification
Chemical Name 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid
CAS Number 3368-15-8[1]
Molecular Formula C11H12O3[1]
Molecular Weight 192.21 g/mol
Physical State Solid (Powder)
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[2][4]
Waste Classification Non-Halogenated Organic Acid Waste

Waste Segregation Decision Matrix

Proper segregation prevents dangerous cross-reactions (such as mixing organic acids with strong oxidizers or cyanides) and reduces the cost of hazardous waste processing.

G Start 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid Waste Generated Solid Solid Powder Waste (Unused/Spilled) Start->Solid Aqueous Aqueous Solution (pH < 5.0) Start->Aqueous Organic Organic Solvent Mixture (e.g., MeOH, DCM) Start->Organic SolidDisp Collect in High-Density Plastic Container (Non-Halogenated Solid) Solid->SolidDisp AqueousDisp Neutralize to pH 6-9 or Collect as Hazardous Aqueous->AqueousDisp OrganicDisp Segregate as Non-Halogenated or Halogenated Solvent Waste Organic->OrganicDisp

Decision matrix for the segregation of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid waste.

Step-by-Step Disposal Methodologies

Scenario A: Solid Waste (Unused Reagent or Contaminated Consumables)

Solid organic acids must never be discarded in standard municipal trash due to their potential to leach into groundwater and cause terrestrial toxicity[5].

  • Collection: Use a dedicated, wide-mouth High-Density Polyethylene (HDPE) container. Glass is acceptable but HDPE is preferred to prevent breakage[6].

  • Transfer: Use a static-free spatula to transfer the powder. Avoid generating dust, as the compound is a respiratory irritant[4].

  • Consumables: Place heavily contaminated weigh boats, filter papers, and spatulas into a secondary sealable plastic bag before placing them in the solid hazardous waste bin.

  • Labeling: Label the container explicitly as "Hazardous Waste: Solid Non-Halogenated Organic Acid (3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid)".

Scenario B: Aqueous Solutions (Neutralization Protocol)

Aqueous waste containing this compound must be neutralized to form a water-soluble sodium or potassium salt prior to collection. Note: Even after neutralization, many institutions require the resulting solution to be collected rather than drain-disposed. Always verify with your local Environmental Health & Safety (EH&S) office[7].

G Step1 1. Transfer to Secondary Containment Setup Step2 2. Measure Initial pH (Expect pH < 4) Step1->Step2 Step3 3. Slowly Add 1M NaOH or Na2CO3 with Stirring Step2->Step3 Step4 4. Monitor pH (Target: pH 6.0 - 9.0) Step3->Step4 Step5 5. Verify Complete Solubilization Step4->Step5 Step6 6. Transfer to Aqueous Hazardous Waste Carboy Step5->Step6

Step-by-step neutralization protocol for aqueous solutions containing the organic acid.

Neutralization Execution:

  • Place the reaction beaker inside a secondary containment tray on a magnetic stir plate.

  • Add a magnetic stir bar and begin stirring the acidic aqueous waste at 300-400 RPM.

  • Slowly add a saturated solution of Sodium Carbonate ( Na2​CO3​ ) or 1M Sodium Hydroxide ( NaOH ) dropwise.

    • Mechanistic Insight: Using Na2​CO3​ is often preferred for organic acids because the evolution of CO2​ gas (fizzing) provides a visual indicator of the ongoing neutralization reaction[3].

  • Monitor the pH using calibrated pH strips or a probe until the solution stabilizes between pH 6.0 and 9.0[7].

  • Transfer the neutralized, now fully solubilized salt solution into an "Aqueous Hazardous Waste" carboy.

Scenario C: Organic Solvent Mixtures (HPLC/Synthesis Waste)

In drug development, this compound is frequently dissolved in organic solvents (e.g., Methanol, Acetonitrile, or Dichloromethane) during chromatography or synthesis.

  • Identify the Solvent Matrix: Determine if the primary solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., MeOH, EtOAc).

  • Segregation:

    • If mixed with non-halogenated solvents, dispose of in the "Non-Halogenated Organic Waste" carboy.

    • If mixed with any amount of halogenated solvent, the entire mixture must be disposed of in the "Halogenated Organic Waste" carboy.

  • Capacity Limits: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion and prevent pressure-induced rupture[6].

Spill Response & Decontamination

In the event of an accidental spill of 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid:

  • Dry Powder Spill: Do not use water immediately, as this can create a highly concentrated acidic slurry. Wear an N95/P100 respirator and use dry cleanup procedures (e.g., a HEPA-filtered vacuum or sweeping gently with a static-free brush)[8]. Place the recovered powder into a solid waste container.

  • Liquid Spill: Cover the spill with a universal chemical binder, diatomaceous earth, or sand[9]. Allow the binder to absorb the liquid, sweep it up, and dispose of it as solid hazardous waste.

  • Surface Decontamination: After the bulk material is removed, wash the affected benchtop or floor with a mild alkaline detergent solution (e.g., 1% Sodium Bicarbonate in water) to neutralize residual micro-particulates, followed by a final wipe with 70% Ethanol or Isopropanol[9].

References

  • Sigma-Aldrich CN. (n.d.). 2-METHOXY-ALPHA-METHYLCINNAMIC ACID AldrichCPR. Retrieved from [Link][1]

  • Flinn Scientific. (n.d.). Laboratory Chemical Disposal: Flinn Suggested Disposal Method #24a Acids, Organic. Retrieved from [Link][3]

  • Central Washington University (CWU). (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link][7]

  • Saint Mary's University. (2014). HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Waste Collection and Container Selection. Retrieved from [Link][6]

Sources

Comprehensive Safety & Handling Guide: 3-(2-Methoxyphenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, handling highly specific, custom-synthesized organic intermediates requires moving beyond generic Safety Data Sheets (SDS). 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is a substituted α -methylcinnamic acid derivative. While it is a highly valuable building block in medicinal chemistry, its specific molecular architecture—combining a mildly acidic carboxylic moiety with a lipophilic, methoxy-substituted aromatic ring—demands precise operational and personal protective equipment (PPE) strategies.

This guide provides a self-validating, mechanistic approach to handling this compound safely, ensuring both operator protection and experimental integrity.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why this specific molecule poses a hazard.

  • Dermal Penetration & Irritation (H315): The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted aliphatic acids. If dissolved in common laboratory carrier solvents like DMSO or methanol, this lipophilic nature allows the acid to bypass the epidermal barrier more efficiently, causing localized pH drops and acute tissue irritation[1].

  • Aerosolization & Respiratory Risk (H335): As a dry, crystalline organic powder, this compound is highly susceptible to triboelectric charging (static electricity). During weighing, electrostatic repulsion can cause micro-particles to aerosolize. Inhalation of these particulates leads to deposition on the mucosal membranes of the respiratory tract.

  • Ocular Damage (H319): The carboxylic acid group acts as a proton donor upon contact with the aqueous environment of the eye, leading to rapid protein denaturation if not immediately flushed.

Quantitative Safety Parameters
ParameterEstimated Value / StandardOperational Implication
Molecular Weight ~192.21 g/mol Requires precise micro-analytical weighing techniques.
LogP (Lipophilicity) ~2.5 – 3.0High skin penetration risk; requires solvent-resistant barrier protection.
Fume Hood Face Velocity 0.4 – 0.6 m/sMinimum airflow required to capture aerosolized powder without causing turbulence[2].
Glove Thickness 4 milPrevents breakthrough from the compound and its carrier solvents.

Personal Protective Equipment (PPE) Matrix

Based on the guidelines established in the [2] and[3], the following PPE matrix is mandatory.

Equipment CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Minimum 4 mil thickness).Latex is highly permeable to non-polar solvents. Nitrile provides the necessary chemical resistance against both the lipophilic acid and common carrier solvents (e.g., DMSO, EtOH).
Eye Protection Chemical splash goggles (ANSI Z87.1 / JIS T 8147).Safety glasses with side shields are insufficient for fine powders. Splash goggles create a full orbital seal, preventing aerosolized dust from reaching the ocular mucosa.
Body Protection Flame-resistant (FR) or 100% cotton lab coat.Synthetic fabrics (like polyester) can generate static electricity, exacerbating powder aerosolization. Cotton mitigates static buildup.
Respiratory Handled exclusively inside a Chemical Fume Hood.Engineering controls supersede PPE. A properly functioning fume hood negates the need for an N95/P100 respirator during routine micro-weighing[4].

Operational Workflow: Self-Validating Handling Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the protocol is executed flawlessly.

Step 1: Engineering Control Verification

  • Action: Power on the chemical fume hood and verify the face velocity monitor reads between 0.4 and 0.6 m/s.

  • Self-Validation Check: Tape a small, lightweight piece of tissue to the bottom of the sash. It should pull inward steadily without violent fluttering. If it flutters violently, turbulence is present, which will blow the powder out of the weigh boat.

Step 2: Static Mitigation & Weighing

  • Action: Don all prescribed PPE. Discharge static from your gloves by touching a grounded metal surface. Use an anti-static ionizer gun on the weighing boat and use a grounded, stainless-steel micro-spatula.

  • Self-Validation Check: As you bring the spatula near the weigh boat, the powder should not "jump" or cling to the sides of the plastic. If it does, static is still present; re-apply the ionizer.

Step 3: Solubilization & Transfer

  • Action: Because 3-(2-Methoxyphenyl)-2-methylprop-2-enoic acid is lipophilic, it is best dissolved in organic solvents (e.g., DMSO) rather than water. Add the solvent slowly down the side of the vial to wash any residual powder into the bulk liquid.

  • Self-Validation Check: The solution should become completely transparent. Any cloudiness indicates incomplete dissolution, requiring gentle vortexing or mild sonication.

Step 4: Decontamination via UV Inspection

  • Action: Wipe down the balance and fume hood surface with a lint-free wipe dampened with 70% isopropanol or ethanol.

  • Self-Validation Check: Cinnamic acid derivatives possess an extended conjugated π -system (aromatic ring + alkene + carbonyl), meaning they often absorb strongly in the UV range and fluoresce. Shine a handheld 365 nm UV lamp over the balance. Any glowing specks indicate residual contamination requiring further wiping.

Spill Management & Disposal Plan

PPE_Workflow A Start: 3-(2-Methoxyphenyl)-2- methylprop-2-enoic acid B Engineering Controls: Chemical Fume Hood (0.4-0.6 m/s) A->B C Don PPE: Nitrile Gloves, Goggles, Lab Coat B->C D Weighing & Solubilization (Use anti-static tools) C->D E Spill or Contamination? D->E F Spill Management: Damp wipe, avoid dry sweeping E->F Yes G Waste Disposal: EPA/RCRA Compliant Container E->G No F->G H Decontamination & Protocol Complete G->H

Operational workflow for the safe handling and spill management of substituted cinnamic acids.

Immediate Spill Response (Solid Powder)
  • Isolate: Do not attempt to dry-sweep the powder, as the mechanical action of a brush will aerosolize the chemical.

  • Suppress: Gently place a paper towel dampened with water or a mild solvent (like 10% ethanol) directly over the spilled powder to suppress dust generation.

  • Collect: Carefully scoop the dampened towel and the underlying powder using a disposable plastic scraper into a compatible, sealable hazardous waste container.

  • Clean: Wash the affected surface with a mild alkaline detergent solution (which helps neutralize and dissolve the organic acid), followed by a final wipe with 70% isopropanol.

  • Dispose: Label the waste container clearly as "Hazardous Solid Waste: Substituted Organic Acid" in accordance with local environmental regulations and EPA/RCRA guidelines[3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). 2011. Available from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Available from:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.